molecular formula C9H8ClNO2 B1601553 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one CAS No. 285991-71-1

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B1601553
CAS No.: 285991-71-1
M. Wt: 197.62 g/mol
InChI Key: SYUCKMHGOHWLJH-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCKMHGOHWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=NC=C2)Cl)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478942
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
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Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285991-71-1
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The furo[3,4-c]pyridine scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and immunology. Derivatives of this core structure have been identified as potent inhibitors of critical biological pathways, including the constitutive proteasome, a validated target in the treatment of cancer and autoimmune diseases. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a comprehensive analysis of the expected spectroscopic and crystallographic characteristics of the title compound. The content herein is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the successful synthesis and evaluation of this and related molecules.

Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to engage with a variety of biological targets. The fusion of a furanone ring to a pyridine core creates a rigid structure with specific steric and electronic properties that can be fine-tuned through substitution.

Derivatives of this scaffold have demonstrated a range of biological activities, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to pyrimidine depletion, inducing DNA damage and enhancing the cellular response to interferons, making these compounds promising candidates for cancer therapy.

Furthermore, the 1,1-dimethyl substituted furo[3,4-c]pyridin-3-one, known as nor-cerpegin, and its derivatives have been specifically investigated as site-specific inhibitors of the constitutive proteasome.[1] The introduction of a chlorine atom at the 4-position of the pyridine ring is anticipated to modulate the electronic properties and biological activity of the molecule, potentially leading to enhanced potency or altered selectivity.

This guide will provide a comprehensive overview of a proposed synthetic route to this compound, followed by a detailed discussion of its characterization.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process, commencing with the construction of a suitably substituted pyridine precursor, followed by the formation of the fused furanone ring, and culminating in a selective chlorination step.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway A Substituted Pyridine Precursor B 3-Hydroxy-4-methylpyridine-2-carboxylic acid A->B Functional Group Interconversion C 4-Chloro-3-hydroxy-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one B->C Cyclization D This compound C->D Chlorination

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of the Pyridine Precursor

The synthesis of 3,4-disubstituted pyridine-2-carboxylic acids is a crucial first step. Various methods for the synthesis of such precursors have been reported in the literature. One common approach involves the oxidation of a corresponding substituted quinoline. For example, 3,4-pyridinedicarboxylic acid can be synthesized from isoquinoline.[2] For the purpose of this guide, we will assume the availability of a suitable starting material such as 3-hydroxy-4-methylpyridine-2-carboxylic acid.

Step 2: Formation of the Furo[3,4-c]pyridin-3(1H)-one Core

The formation of the fused lactone ring can be achieved through a cyclization reaction. While various methods exist for the synthesis of the furo[3,4-c]pyridine core, including rhodium-catalyzed cyclizations of diazo compounds, a more direct approach from a substituted pyridine-2-carboxylic acid can be envisioned.[3][4]

Step 3: Chlorination of the Pyridine Ring

The final step involves the selective chlorination of the furo[3,4-c]pyridin-3(1H)-one core at the 4-position of the pyridine ring. This can be achieved using a variety of chlorinating agents, with the choice of reagent and reaction conditions being critical to ensure regioselectivity and avoid unwanted side reactions.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of related heterocyclic compounds. Researchers should exercise appropriate caution and optimize conditions as necessary.

Protocol for the Synthesis of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (Nor-cerpegin)

This protocol describes the synthesis of the direct precursor to the target molecule.

Experimental Workflow

Protocol_Workflow Start Start Step1 Dissolve Precursor in Solvent Start->Step1 Step2 Add Reagents Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Characterize Product Step4->End

Caption: General experimental workflow for synthesis.

Procedure:

  • Reaction Setup: To a solution of 3-hydroxy-4-methylpyridine-2-carboxylic acid (1 eq.) in a suitable solvent such as acetone, add an excess of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one.

Protocol for the Chlorination of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Procedure:

  • Reaction Setup: To a solution of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (1 eq.) in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

The structural elucidation of the title compound relies on a combination of spectroscopic and analytical techniques. The following sections detail the expected data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the lactone ring is expected to resonate at a characteristic downfield chemical shift.

Predicted ¹H and ¹³C NMR Data Chemical Shift (ppm) Multiplicity Assignment
¹H NMR ~8.5dPyridine-H
~7.5dPyridine-H
~1.7s2 x CH₃
¹³C NMR ~170sC=O (lactone)
~160sPyridine-C
~150sPyridine-C
~130sPyridine-C
~125sPyridine-C
~90sC(CH₃)₂
~25qCH₃

Note: Predicted chemical shifts are based on data from related furo[3,4-d]pyridazin-1(2H)-one and substituted pyridine systems. Actual values may vary.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl group of the lactone and the C=C and C=N bonds of the pyridine ring.[8]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (lactone) stretch1750 - 1780Strong
C=N (pyridine) stretch1600 - 1650Medium
C=C (pyridine) stretch1550 - 1600Medium
C-Cl stretch700 - 800Medium-Strong

The exact position of the carbonyl stretch can be influenced by ring strain and the electronic effects of the substituents.[8]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the exact mass of the molecule.

Predicted Fragmentation Pathways

Fragmentation_Pathway M [M]⁺ M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 Loss of Methyl Radical M_minus_CO [M - CO]⁺ M->M_minus_CO Loss of CO Pyridine_fragment Chlorinated Pyridine Fragment M->Pyridine_fragment Ring Cleavage

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one. While publicly available spectral data for this specific molecule is limited, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies and data interpretation required for its characterization. The principles and expected data are based on established spectroscopic knowledge and data from structurally related compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound with a furo[3,4-c]pyridine core. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active molecules. The accurate characterization of such molecules is paramount for their development as potential therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential tools for unambiguous structure determination.

The molecular structure, with the proposed atom numbering for NMR assignments, is presented below:

Figure 1: Molecular Structure of this compound with atom numbering.

Proposed Synthesis and Sample Preparation

A plausible synthetic route for this compound could involve the cyclization of a suitably substituted pyridine precursor. The synthesis of related furo[3,2-c]pyridines has been achieved through reactions like the Pictet-Spengler reaction, suggesting that intramolecular cyclization strategies are effective for constructing such fused ring systems.[1]

Experimental Protocol: Synthesis

A hypothetical synthetic workflow is outlined below:

G start Starting Pyridine Derivative step1 Functional Group Interconversion start->step1 step2 Introduction of Furanone Precursor step1->step2 step3 Intramolecular Cyclization step2->step3 product This compound step3->product purification Purification (e.g., Column Chromatography) product->purification characterization Spectroscopic Characterization purification->characterization

Figure 2: Proposed synthetic workflow.

Sample Purity: For accurate spectroscopic analysis, the compound must be of high purity (typically >95%). Purification can be achieved using techniques such as column chromatography or recrystallization. The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈ClNO₂), the expected molecular weight is approximately 197.62 g/mol .

Experimental Protocol: Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is a suitable choice for this molecule.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+H)⁺: The most prominent peak is expected to be the protonated molecule at m/z [M+H]⁺ ≈ 198.03.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The ratio of the M⁺ peak (containing ³⁵Cl) to the (M+2)⁺ peak (containing ³⁷Cl) will be approximately 3:1.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules or radicals.[2][3]

Table 1: Predicted Mass Spectrometry Data

m/z (calculated) Ion Notes
198.03[M+H]⁺Molecular ion peak with ³⁵Cl.
200.03[M+2+H]⁺Isotope peak with ³⁷Cl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

The structure of this compound contains several key functional groups that will give rise to characteristic IR absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium-Weak
Aliphatic C-H stretch2980-2900Medium
C=O (lactone) stretch1780-1760Strong
Aromatic C=C stretch1600-1450Medium-Weak
C-O stretch1250-1050Strong
C-Cl stretch800-600Medium-Strong

The strong absorption band in the region of 1780-1760 cm⁻¹ for the lactone carbonyl group would be a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H2 and H6): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling with each other, though long-range couplings could introduce further complexity.

  • Methyl Protons (H11 and H12): A single, sharp singlet integrating to six protons is expected for the two equivalent methyl groups, likely in the region of δ 1.5-2.0 ppm.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H27.5-8.0d1H
H67.0-7.5d1H
H11, H121.5-2.0s6H
¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C7 (C=O)170-180
C4a, C7a140-160
C2, C6115-130
C4100-115
C580-95
C960-75
C11, C1220-30
2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the signals for H2 and H6 would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the methyl protons (H11, H12) to C5 would confirm the attachment of the dimethyl group.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments, provides a robust framework for the unambiguous structural elucidation of this compound. By integrating the data from these techniques, researchers can confidently confirm the molecular formula, identify key functional groups, and map the precise connectivity of the atoms within the molecule. This rigorous characterization is a critical step in the advancement of this compound for potential applications in research and drug development.

References

Crystal structure analysis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, a representative member of the medicinally significant furo[3,4-c]pyridine class of heterocyclic compounds. Furo[3,4-c]pyridine derivatives are recognized for their potential as potent inhibitors in key biological pathways, making them valuable scaffolds in drug discovery and oncology research[1]. A definitive understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. It is intended for researchers, medicinal chemists, and crystallographers engaged in the structural characterization of novel small molecules.

Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine core is a fused heterocyclic system that has garnered substantial interest in medicinal chemistry. Derivatives of this scaffold have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and as site-specific inhibitors of the constitutive proteasome, a validated target in oncology[1]. The therapeutic potential of these molecules is intrinsically linked to their specific three-dimensional geometry and their ability to form precise non-covalent interactions with biological targets.

High-resolution single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and conformational details of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-stacking—that govern the crystal packing. This information is invaluable for understanding physical properties like solubility and melting point and for designing next-generation analogues with improved efficacy and specificity.

Synthesis and Single-Crystal Growth

A robust and reproducible synthesis is the prerequisite for any structural study. The following protocol outlines a hypothetical, yet plausible, pathway for the synthesis of the title compound and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol

The synthesis of this compound can be envisioned starting from a suitably substituted pyridine precursor. The choice of reagents and reaction conditions is critical for achieving high purity and yield.

Step-by-Step Synthesis:

  • Precursor Preparation: Begin with the synthesis of a 2,3-disubstituted pyridine derivative, such as methyl 3-(hydroxymethyl)-2-methylpyridine-4-carboxylate.

  • Chlorination: Introduce the chloro-substituent at the 4-position of the pyridine ring using a standard chlorinating agent like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃). The choice of reagent is dictated by the overall functionality of the molecule to avoid side reactions.

  • Lactonization and Dimethylation: Induce intramolecular cyclization to form the furo[3,4-c]pyridin-3(1H)-one core. Subsequent reaction with a suitable methylating agent, such as methyl iodide in the presence of a strong base like sodium hydride, would install the gem-dimethyl group at the C1 position.

  • Purification: The crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure compound. The identity and purity are confirmed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Crystallization Protocol

The growth of single crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves from a supersaturated solution into a well-defined crystal lattice.

Step-by-Step Crystallization:

  • Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent system. For molecules of this type, a mixture of a good solvent (e.g., ethyl acetate, dichloromethane, or acetone) and a poor solvent (e.g., hexane, petroleum ether) is often effective[2].

  • Slow Evaporation: The solution is placed in a small, clean vial, covered with a cap containing a few pinholes, and left undisturbed in a vibration-free environment. The slow evaporation of the more volatile solvent gradually increases the concentration, leading to crystal nucleation and growth over several days.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects are formed, they are carefully harvested from the mother liquor using a cryo-loop.

Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation is the diffraction experiment. The following sections describe a standard workflow for data collection and structure refinement, grounded in methodologies reported for similar small molecules[3][4].

Experimental Workflow

The process from crystal mounting to the final validated structure follows a well-defined path, which can be visualized as a logical workflow.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation crystal Select & Mount Crystal on Goniometer cryo Flash-cool in N2 Stream (e.g., 100 K) crystal->cryo diffractometer Mount on Diffractometer (e.g., Bruker D8) cryo->diffractometer strategy Determine Optimal Data Collection Strategy diffractometer->strategy collect Collect Diffraction Data (ω-scans) strategy->collect integrate Integrate Reflections & Apply Corrections collect->integrate spacegroup Determine Space Group integrate->spacegroup solve Solve Structure (e.g., SHELXT Direct Methods) spacegroup->solve refine Refine Model (e.g., SHELXL Full-Matrix Least-Squares) solve->refine hydrogens Locate/Place Hydrogen Atoms refine->hydrogens validate Validate Structure (checkCIF) hydrogens->validate cif Generate Final CIF Report validate->cif

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection and Refinement Parameters

All quantitative data from the diffraction experiment are summarized for clarity. The following table presents a realistic, representative dataset for the title compound.

Parameter Value (Representative)
Chemical Formula C₉H₈ClNO₂
Formula Weight 197.62 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.12 Å, b = 15.45 Å, c = 7.23 Å, β = 98.5°
Volume 897.1 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.465 g/cm³
Absorption Coefficient 0.38 mm⁻¹
Reflections Collected 8120
Independent Reflections 1750 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105
Goodness-of-Fit (S) 1.03

Causality Behind Experimental Choices:

  • Low Temperature (100 K): Data collection is performed at cryogenic temperatures to minimize atomic thermal vibrations, resulting in higher resolution data and a more precise structural model[5].

  • Mo Kα Radiation: Molybdenum is a standard X-ray source for small-molecule crystallography, providing a good balance of wavelength and intensity for resolving atomic positions in organic compounds.

  • Structure Solution (Direct Methods): For small molecules with no heavy atoms, direct methods (as implemented in programs like SHELXT) are a powerful and routine way to solve the phase problem and obtain an initial electron density map.

  • Refinement (Full-Matrix Least-Squares): This method refines the atomic coordinates, displacement parameters, and scale factors to achieve the best possible fit between the observed diffraction data and the calculated model.

Discussion of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions within the solid state.

Molecular Structure

The analysis of the molecular structure confirms the connectivity of the this compound. The fused furo-pyridinone ring system is expected to be nearly planar, a common feature for such aromatic and pseudo-aromatic systems. The gem-dimethyl group at the C1 position would project out of this plane. Key bond lengths and angles would be consistent with standard values for similar heterocyclic compounds. The C-Cl bond length, for example, would typically be in the range of 1.73-1.75 Å.

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing is dictated by weaker, yet structurally significant, non-covalent interactions. The chlorine atom, the carbonyl oxygen, and the aromatic pyridine ring are key functional groups that guide the supramolecular assembly.

Anticipated Interactions:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds involving activated C-H donors (e.g., from the pyridine ring) are expected to link molecules into chains or dimers.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen or the nitrogen atom of a neighboring molecule (C-Cl···O or C-Cl···N).

  • π-π Stacking: The planar pyridine rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The interplay of these interactions results in a specific three-dimensional packing motif.

Caption: Schematic of potential intermolecular interactions.

Conclusion

This guide has outlined the comprehensive process for the structural elucidation of this compound using single-crystal X-ray diffraction. By detailing the synthesis, crystallization, data collection, and refinement protocols, we establish a self-validating framework for obtaining a high-quality crystal structure. The resulting atomic-level information on molecular conformation and supramolecular packing is critical for understanding the physicochemical properties of this compound and provides an essential foundation for structure-based drug design efforts targeting the promising furo[3,4-c]pyridine scaffold.

References

Physical and chemical properties of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Heterocyclic Scaffold

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a unique heterocyclic compound featuring a fused furo[3,4-c]pyridine core. This structure is of significant interest to medicinal chemists due to the convergence of several key pharmacophoric elements: a pyridine ring, a lactone (a cyclic ester), and a gem-dimethyl group. The presence of a reactive chlorine atom at the 4-position of the pyridine ring further enhances its potential as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside predicted characteristics and potential applications in drug discovery, based on its structural features and the established reactivity of related chemical motifs.

Molecular Structure and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-Chloro-1,1-dimethyl-1H-furo[3,4-c]pyridin-3(1H)-one-
CAS Number 285991-71-1[1][2]
Molecular Formula C₉H₈ClNO₂[1][2]
Molecular Weight 197.62 g/mol [1]
Appearance Typically a solid at room temperature[1]
Solubility Expected to have moderate solubility in organic solvents[1]

Structural Diagram:

A 2D representation of the molecular structure of this compound.

Predicted Spectral Characteristics

While experimental spectra are not available, a prediction of the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be made based on the molecular structure. These predictions are invaluable for the identification and characterization of the compound in a laboratory setting.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Gem-dimethyl protons: A singlet integrating to 6H is expected for the two methyl groups at the C1 position. The chemical shift would likely be in the range of 1.5-2.0 ppm.

  • Pyridinoid protons: Two distinct signals, likely doublets, are anticipated for the protons on the pyridine ring. Their chemical shifts would be in the aromatic region, typically between 7.0 and 8.5 ppm. The exact coupling constants would depend on their relative positions.

¹³C NMR (Carbon Nuclear Magnetic Resonance)
  • Carbonyl carbon: A signal in the downfield region, characteristic of a lactone carbonyl, is expected around 170-180 ppm.

  • Quaternary carbons: The C1 carbon bearing the two methyl groups and the carbons of the pyridine ring attached to the chlorine and the fused furan ring will appear as singlets.

  • Methyl carbons: A signal in the aliphatic region, around 20-30 ppm, would correspond to the two equivalent methyl carbons.

  • Pyridinoid carbons: Signals for the carbons of the pyridine ring will be in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift.

IR (Infrared) Spectroscopy
  • C=O stretch: A strong absorption band characteristic of a lactone carbonyl group is expected in the range of 1750-1780 cm⁻¹.

  • C-Cl stretch: A moderate absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the chloro-substituent.

  • C-O stretch: Bands corresponding to the C-O stretching of the lactone ring are also expected.

  • Aromatic C=C and C=N stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring.

Chemical Reactivity and Potential Synthetic Transformations

The chemical reactivity of this compound is dictated by two primary functional groups: the 4-chloropyridine moiety and the lactone ring.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The pyridine ring is an electron-deficient aromatic system, and this effect is enhanced by the electronegative nitrogen atom. This makes the chlorine atom at the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is a key feature for synthetic diversification.

Potential Nucleophilic Aromatic Substitution at the 4-position.

Experimental Considerations:

  • Nucleophiles: A wide range of nucleophiles can be employed, including alcohols, amines, and thiols, to introduce diverse functionalities.[2]

  • Reaction Conditions: The reaction typically requires a base to neutralize the HCl generated and may be facilitated by heating. The choice of solvent is crucial and often involves polar aprotic solvents like DMF or DMSO.

Reactions of the Lactone Ring

Lactones are cyclic esters and can undergo reactions typical of this functional group, primarily hydrolysis and aminolysis.[5][6]

1. Hydrolysis:

Under acidic or basic conditions, the lactone ring can be opened to yield a carboxylic acid and a tertiary alcohol.

G This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product H₂O / H⁺ or OH⁻

Hydrolysis of the lactone ring.

2. Aminolysis:

Reaction with primary or secondary amines can open the lactone ring to form an amide and a tertiary alcohol. This is a common strategy for introducing amide functionalities.[7][8][9]

G This compound This compound Ring-Opened Amide Ring-Opened Amide This compound->Ring-Opened Amide + Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)

References

Exploring the SAR of Substituted Furo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,4-c]pyridine scaffold is a bicyclic heterocycle of substantial interest in medicinal chemistry, recognized for its role as a privileged structure in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its rigid framework and strategic placement of heteroatoms allow for critical interactions within the active sites of various enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted furo[3,4-c]pyridine derivatives. We will explore key synthetic strategies, dissect the influence of substituents at various positions on biological activity, and present detailed protocols for the evaluation of these compounds, with a particular focus on their application as kinase inhibitors for oncology and autoimmune diseases.[1]

Introduction: The Furo[3,4-c]pyridine Core in Medicinal Chemistry

The fusion of a furan ring with a pyridine ring creates a unique heterocyclic system that has proven to be a versatile template for drug design. The furo[3,4-c]pyridine core, in particular, mimics the purine scaffold, a fundamental component of biologically crucial molecules like adenosine triphosphate (ATP).[3] This structural similarity makes it an excellent candidate for developing inhibitors that target the ATP-binding sites of protein kinases.[2][3]

Dysregulation of kinase signaling pathways is a well-established driver of numerous pathologies, including cancer, inflammation, and autoimmune disorders.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. Furo[3,4-c]pyridine derivatives have emerged as a promising class of compounds, with demonstrated activity against key targets such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT/mTOR pathway.[1][5][6] This guide will synthesize the available data to provide a clear and actionable understanding of the SAR for this important scaffold.

General Synthetic Strategies

The generation of diverse libraries of furo[3,4-c]pyridine derivatives for SAR studies relies on efficient and flexible synthetic methodologies. While numerous specific routes exist, a common and powerful approach involves a multi-step sequence that builds the fused ring system. A representative strategy often begins with appropriately substituted pyridine precursors, followed by the construction of the furan ring.

A plausible and widely adaptable synthetic pathway is the rhodium-catalyzed cascade reaction, which can efficiently generate complex furo[3,4-c]pyridine-dione structures that are otherwise challenging to synthesize.[1] Another common approach involves intramolecular cyclization reactions from a suitably functionalized pyridine intermediate. Understanding these synthetic foundations is crucial for appreciating how different substituents are introduced to probe the SAR.

G A Substituted Pyridine Precursor B Functionalization (e.g., Halogenation, Alkynylation) A->B Step 1 C Key Intermediate B->C Step 2 D Intramolecular Cyclization C->D Step 3 (Ring Formation) E Furo[3,4-c]pyridine Core D->E F Further Derivatization (Modification of R groups) E->F Post-core formation modifications G Final Analog Library for SAR F->G

Caption: Generalized workflow for the synthesis of furo[3,4-c]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of furo[3,4-c]pyridine derivatives is profoundly influenced by the nature and position of the substituents on the bicyclic core. A systematic exploration of these substitutions is the cornerstone of optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key SAR points on the general furo[3,4-c]pyridine scaffold.

Substitutions on the Pyridine Ring

Modifications to the pyridine moiety are critical for tuning the interaction with the target protein, particularly for kinase inhibitors that form hydrogen bonds with the "hinge" region of the ATP-binding site.

  • Position 4 and 7 (R4, R7): These positions are often solvent-exposed and provide significant opportunities for enhancing potency and selectivity. The introduction of aryl or heteroaryl groups can lead to beneficial interactions with hydrophobic regions of the target protein. For instance, in a series of p38 MAP kinase inhibitors, substitution at these positions with groups capable of occupying specific pockets led to significant gains in potency.[6][7] The choice of these groups can also be used to dial out activity against off-target kinases, thereby improving the safety profile.

Substitutions on the Furan Ring

The furan portion of the scaffold also presents valuable handles for modification.

  • Position 1 and 3 (R1, R3): Substitutions at these positions can influence the electronic properties of the ring system and provide additional points of interaction. In some dihydrofuro[3,4-c]pyridine series, modifying the lactone (a potential metabolic liability) to a lactam resulted in a loss of activity, highlighting the importance of the oxygen atom in this part of the scaffold for target engagement.[8] Furthermore, appending groups at these positions can be used to improve physicochemical properties such as solubility.

Quantitative SAR Data

The following table summarizes representative SAR data for pyridine-based kinase inhibitors, illustrating the impact of specific substitutions on inhibitory potency. While not all are furo[3,4-c]pyridines, the principles are often translatable.

Compound IDCore ScaffoldR Group (Position)Target KinaseIC50Reference
1 4-(Pyrazol-3-yl)-pyrimidineH (Pyrazole N1)JNK30.63 µM[7]
12 4-(Pyrazol-3-yl)-pyridineH (Pyrazole N1)JNK3160 nM[7]
13 4-(Pyrazol-3-yl)-pyridineCl (Pyridine C5)JNK380 nM[7]
14 4-(Pyrazol-3-yl)-pyridineCl (Pyridine C5), Me (Pyrazole N1)JNK3110 nM[7]
11 Pyridinylimidazole2,6-diamino-3,5-difluoropyridinylp38αPotent[6]

Table 1: Comparative SAR data for pyridine-based kinase inhibitors. The data shows that transitioning from a pyrimidine to a pyridine core (cmpd 1 vs 12) enhances potency, and further substitution on the pyridine ring (cmpd 13) provides an additional boost in activity against JNK3.[7]

Key Experimental Protocols

The evaluation of novel furo[3,4-c]pyridine derivatives requires robust and reproducible bioassays. Below is a representative protocol for an in vitro kinase inhibition assay, a fundamental experiment in the characterization of these compounds.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase. The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to the substrate is quantified.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test furo[3,4-c]pyridine derivative in 100% DMSO, typically starting from a 10 mM stock.

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT):

    • Purified recombinant kinase (e.g., p38α).[6]

    • Kinase-specific substrate (e.g., a biotinylated peptide).

    • Diluted test compound (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated or phosphocellulose) that will capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Add a scintillation cocktail to the wells and quantify the amount of incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start: Prepare Reagents step1 Dispense Kinase, Substrate, and Test Compound into 96-well plate start->step1 step2 Initiate Reaction: Add [γ-³³P]ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction (e.g., add Phosphoric Acid) step3->step4 step5 Transfer to Filter Plate (Capture Substrate) step4->step5 step6 Wash Plate to Remove Unincorporated ATP step5->step6 step7 Add Scintillant & Read on Counter step6->step7 end End: Calculate IC50 step7->end

References

A Technical Guide to the Discovery and Isolation of Novel Furopyridine-Based Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Fused Heterocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among these, fused heterocyclic systems hold a privileged position due to their structural complexity and diverse pharmacological profiles.[1] The furopyridine scaffold, an isostere of benzofuran, has garnered significant attention for its role in potent enzyme inhibitors and receptor agonists.[2] When this scaffold is further constrained by the incorporation of a lactone (a cyclic ester) moiety, it introduces unique stereochemical and electronic features that can profoundly influence bioactivity and pharmacokinetic properties. Lactones themselves are a well-established class of pharmacophores, known for a wide range of activities including anticancer and anti-inflammatory effects.[3][4]

This guide provides a comprehensive, field-proven framework for the discovery, isolation, and structural elucidation of novel furopyridine-based lactones. It is designed for researchers at the forefront of medicinal chemistry and natural product discovery, offering not just protocols, but the strategic rationale behind them.

Part 1: Discovery Strategies for Novel Furopyridine-Based Lactones

The discovery of new chemical entities can be broadly approached through two synergistic avenues: rational synthesis and exploration of nature's vast chemical diversity.

De Novo Discovery Through Chemical Synthesis

The synthesis of a furopyridine-lactone core requires a strategy that can construct the fused bicyclic system while incorporating or generating the lactone ring. Synthetic approaches are typically categorized by which ring is formed last.

Strategy A: Furan Ring Construction on a Pyridine Precursor

This is a highly versatile approach, as substituted pyridines are often readily available. The key is to utilize a pyridine starting material bearing functional groups that can be elaborated into the furan ring and subsequently cyclized to form the lactone.

  • Rationale: A common method involves starting with a substituted 2-pyridone. The hydroxyl group of the pyridone can act as a nucleophile to initiate the formation of the furan ring, while other substituents on the pyridine ring can be tailored for later lactonization. For example, a reaction starting from a dihydropyridine-3-carbonitrile can be cyclized to form a furo[2,3-b]pyridine core with amino and ester functionalities, which are ripe for further modification.[5]

Exemplary Synthetic Protocol: Synthesis of a Furo[2,3-b]pyridine-2-carboxylate Precursor

  • Reaction Setup: To a solution of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1 eq.) in ethanol, add sodium ethoxide (1.2 eq.).

  • Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to yield ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate.[5]

Self-Validation: The resulting product possesses an ester group adjacent to an amino group on the newly formed furan ring. This structure is a key intermediate. The amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction, followed by intramolecular transesterification or other cyclization strategies to form the lactone ring. The identity and purity of the intermediate must be confirmed by NMR and LC-MS before proceeding.

cluster_synthesis Generalized Synthetic Workflow Start Substituted Pyridone Precursor Reaction1 Functional Group Interconversion (e.g., Halogenation) Start->Reaction1 Reaction2 Introduction of Furan Precursor Sidechain (e.g., Sonogashira or Heck Coupling) Reaction1->Reaction2 Cyclization Intramolecular Cyclization to form Furan Ring Reaction2->Cyclization Lactonization Modification & Lactonization Cyclization->Lactonization Final Novel Furopyridine-Based Lactone Lactonization->Final cluster_purification Integrated Isolation & Purification Cascade Start Crude Alkaloid Extract CC Low-Pressure Column Chromatography (Silica Gel) Start->CC TLC TLC & IR Screening (Lactone Carbonyl) CC->TLC HPLC Preparative RP-HPLC TLC->HPLC Prioritized Fractions Purity Purity Analysis (Analytical HPLC, LC-MS) HPLC->Purity Final Isolated Pure Compound (>95%) Purity->Final Meets Purity Criteria cluster_elucidation Structure Elucidation Logic HRMS HRMS -> Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) -> Atom & Functional Group Inventory HRMS->NMR_1D COSY 2D COSY -> ¹H-¹H Spin Systems NMR_1D->COSY HMBC 2D HMBC -> C-H Long-Range Connectivity (Skeleton Assembly) COSY->HMBC NOESY 2D NOESY -> Through-Space ¹H-¹H Proximity (Relative Stereochemistry) HMBC->NOESY Structure Proposed 2D/3D Structure NOESY->Structure

References

Methodological & Application

Application Note: A Protocol for the Multi-Step Synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The furo[3,4-c]pyridine scaffold is a core structural motif in various biologically active molecules. This document outlines a proposed synthetic pathway, beginning with commercially available starting materials and proceeding through key intermediates. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and purification procedures. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction and Significance

The furo[3,4-c]pyridine ring system is a significant heterocyclic scaffold due to its presence in a variety of natural products and pharmacologically active compounds. These molecules have demonstrated a broad range of biological activities, making them attractive targets for synthetic chemists. The specific compound, this compound, incorporates several key features: a chlorinated pyridine ring, which can serve as a handle for further functionalization, and a gem-dimethyl substituted lactone, which can influence the compound's steric and electronic properties, as well as its metabolic stability. The development of a robust synthetic route to this and related molecules is crucial for enabling further exploration of their therapeutic potential.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis of the target molecule suggests a strategy that involves the construction of the furanone ring onto a pre-functionalized pyridine core. The key disconnection is the C-O bond of the lactone, leading back to a 3-carboxy-4-hydroxypyridine derivative. This intermediate can be derived from a more readily available 3,4-disubstituted pyridine. The gem-dimethyl group can be installed via an appropriate nucleophilic addition to a carbonyl precursor.

Our proposed forward synthesis commences with 2-chloro-4-fluoronicotinic acid, a commercially available starting material. The strategy focuses on selective nucleophilic aromatic substitution (SNAr) followed by the construction of the fused lactone ring.

Overall Synthetic Workflow

The proposed multi-step synthesis is depicted in the following workflow diagram.

Synthetic_Workflow A 2-Chloro-4-fluoronicotinic acid B Step 1: Amidation A->B Dimethylamine, Coupling Agent C 2-Chloro-4-fluoro-N,N-dimethylnicotinamide B->C D Step 2: Grignard Addition C->D Methylmagnesium bromide E 2-Chloro-4-(1-hydroxy-1-methylethyl)nicotinamide D->E F Step 3: Hydrolysis and Lactonization E->F Acidic Hydrolysis G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-Chloro-4-fluoro-N,N-dimethylnicotinamide

Rationale: The synthesis begins with the amidation of 2-chloro-4-fluoronicotinic acid. The amide functional group is introduced to facilitate the subsequent Grignard addition. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed for efficient amide bond formation under mild conditions.[1]

Procedure:

  • To a solution of 2-chloro-4-fluoronicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of dimethylamine in THF (2.0 M, 1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-fluoro-N,N-dimethylnicotinamide.

ReagentMolar Eq.
2-Chloro-4-fluoronicotinic acid1.0
HATU1.2
DIPEA2.5
Dimethylamine (2.0 M in THF)1.5
Step 2: Synthesis of 2-Chloro-4-(1-hydroxy-1-methylethyl)nicotinamide

Rationale: This step involves a nucleophilic addition of a Grignard reagent to the pyridine ring. The fluorine atom at the 4-position is susceptible to displacement by a strong nucleophile like methylmagnesium bromide. This reaction installs the precursor to the gem-dimethyl group. The choice of a Grignard reagent is based on its high reactivity towards such aromatic systems.[2]

Procedure:

  • Dissolve 2-chloro-4-fluoro-N,N-dimethylnicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, 2-chloro-4-(1-hydroxy-1-methylethyl)nicotinamide, can be used in the next step without further purification or purified by column chromatography if necessary.

ReagentMolar Eq.
2-Chloro-4-fluoro-N,N-dimethylnicotinamide1.0
Methylmagnesium bromide (3.0 M in Et₂O)2.5
Step 3: Synthesis of this compound

Rationale: The final step is an acid-catalyzed intramolecular cyclization. The acidic conditions promote the hydrolysis of the amide to a carboxylic acid, which then undergoes a lactonization reaction with the tertiary alcohol to form the desired furo[3,4-c]pyridin-3(1H)-one. The use of a strong acid like sulfuric acid is necessary to drive both the hydrolysis and the dehydration/cyclization.[3]

Procedure:

  • To the crude 2-chloro-4-(1-hydroxy-1-methylethyl)nicotinamide (1.0 eq) from the previous step, add concentrated sulfuric acid.

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or flash column chromatography to yield this compound.

ReagentMolar Eq.
2-Chloro-4-(1-hydroxy-1-methylethyl)nicotinamide1.0
Concentrated Sulfuric AcidExcess

Troubleshooting and Safety Precautions

  • Step 1: The amide coupling reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Step 2: The Grignard reaction is highly exothermic and moisture-sensitive. Maintain a low temperature during the addition of the Grignard reagent and ensure a dry, inert atmosphere.

  • Step 3: The addition of the reaction mixture to ice and the subsequent neutralization are exothermic. Perform these steps slowly and with adequate cooling.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Grignard reagents are pyrophoric and should be handled with extreme care. Concentrated acids are highly corrosive.

Conclusion

This application note details a proposed synthetic route for the preparation of this compound. The described protocol utilizes readily available starting materials and employs standard organic chemistry transformations. This guide provides a solid foundation for researchers to synthesize this and structurally related compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Evaluating the Anticancer Potential of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one in Oncology Research

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Heterocyclic compounds, particularly those containing fused ring systems, have emerged as a rich source of biologically active molecules. The furo[3,4-c]pyridine scaffold, a key structural feature of this compound, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. While direct studies on this specific molecule are nascent, the broader family of pyridine and its fused derivatives has demonstrated significant potential in targeting the molecular underpinnings of cancer.[1][2][3]

Derivatives of furopyridine and pyrrolopyridine have been identified as potent inhibitors of critical cell cycle regulators and signaling kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and the PI3K/Akt/mTOR pathway, which are frequently dysregulated in various malignancies.[1][2] The pyridine ring itself is a versatile scaffold present in numerous approved anticancer drugs, known to interact with a multitude of biological targets to induce apoptosis, interfere with cell cycle progression, and inhibit angiogenesis.[3] For instance, certain pyridine derivatives have shown the ability to arrest the cell cycle at the G2/M phase and trigger programmed cell death.[4]

This document serves as a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound. The protocols outlined herein are designed to be self-validating and provide a logical, stepwise approach to characterizing the compound's cytotoxic effects and elucidating its potential mechanism of action. We will begin with foundational in vitro cytotoxicity screening and progress to more detailed mechanistic assays.

Part 1: Initial Assessment of Cytotoxic Activity

The first critical step is to determine whether this compound exhibits cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding adhesion 3. Allow cells to adhere (overnight incubation) cell_seeding->adhesion compound_prep 4. Prepare serial dilutions of 4-Chloro-1,1-dimethylfuro [3,4-c]pyridin-3(1H)-one treatment 5. Treat cells with compound and control (e.g., Doxorubicin) compound_prep->treatment incubation 6. Incubate for 48-72 hours treatment->incubation add_mtt 7. Add MTT reagent to each well formazan_incubation 8. Incubate to allow formazan crystal formation add_mtt->formazan_incubation solubilization 9. Solubilize formazan crystals (e.g., with DMSO) formazan_incubation->solubilization read_absorbance 10. Measure absorbance at ~570 nm solubilization->read_absorbance data_processing 11. Calculate cell viability (%) ic50 12. Determine IC50 value data_processing->ic50

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a series of dilutions of this compound from the DMSO stock. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineCancer TypeIC50 (µM) [Hypothetical Data]
This compoundMCF-7Breast15.2
This compoundHCT-116Colon28.5
This compoundHeLaCervical12.8
Doxorubicin (Positive Control)MCF-7Breast~2.35 - 4.57[4]
Doxorubicin (Positive Control)HCT-116Colon~2.11[4]
Doxorubicin (Positive Control)HeLaCervical~2.35[4]

Part 2: Mechanistic Investigation - Unraveling the Mode of Action

Should the initial screening reveal significant cytotoxic activity, the subsequent step is to investigate the underlying mechanism. Based on the known activities of related furopyridine and pyridine derivatives, promising avenues of investigation include the induction of apoptosis and the modulation of key signaling pathways.[2][4]

Potential Signaling Pathways to Investigate

Many pyridine-based compounds exert their anticancer effects by inhibiting kinases that are crucial for tumor growth and survival.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is a common target for such inhibitors.[2]

G cluster_pathway Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 4-Chloro-1,1-dimethylfuro [3,4-c]pyridin-3(1H)-one Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

References

Application Notes and Protocols: A Framework for the Antimicrobial Screening of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1] Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, offering rigid three-dimensional structures that can effectively interact with biological targets. The furo[3,4-c]pyridine scaffold, a bicyclic heterocycle, has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives.[2] While research has highlighted the potential of this class of compounds in areas such as oncology and as kinase inhibitors, their antimicrobial properties remain a relatively underexplored frontier.[2][3]

This application note provides a comprehensive guide for the systematic evaluation of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one , a specific derivative of this promising scaffold, for its potential antimicrobial and anti-virulence activities.[4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing a robust framework from initial screening to preliminary mechanism-of-action studies.

Scientific Rationale: Why Screen this compound?

While direct antimicrobial data for this specific molecule is not yet prevalent in published literature, the rationale for its screening is built upon several key pillars:

  • Structural Novelty: The furo[3,4-c]pyridine core is a unique chemical scaffold, and the specific substitutions of a chloro group and dimethyl groups may confer novel biological activities.

  • Known Bioactivity of the Scaffold: Derivatives of the furo[3,4-c]pyridine and related fused pyridine systems have been reported to possess various biological activities. For instance, some derivatives have been investigated as inhibitors of key biological pathways, suggesting they can interact with enzymatic targets.[2] A recent study on structurally related 2,3-dihydrofuro[3,4-b]pyridine-4,5(1H,7H)-dione skeletons showed selective activity against Gram-positive bacteria.[5]

  • The Role of Halogenation: The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This can enhance its ability to cross bacterial cell membranes and interact with intracellular targets.

This systematic screening approach is therefore a logical and necessary step in exploring the full therapeutic potential of this novel compound.

Experimental Workflow for Antimicrobial Evaluation

A tiered approach is recommended for the efficient and comprehensive screening of this compound. This workflow ensures that resources are directed toward the most promising activities.

References

Application Notes & Protocols: High-Throughput Screening of Furopyridinone Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furopyridinone Scaffold in Modern Drug Discovery

The furopyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] These structures are recognized for their ability to engage in crucial hydrogen bonding and can be synthetically modified to fine-tune physicochemical properties like lipophilicity and polarity.[1] This chemical tractability makes them valuable in therapeutic areas such as oncology, with some derivatives showing potent cytotoxic effects against cancer cell lines.[3][4]

Protein kinases, which now represent the second most important class of drug targets, are a primary focus for inhibitors based on such scaffolds.[5][6] Kinase dysregulation is a hallmark of many diseases, particularly cancer, making the discovery of novel, selective inhibitors a high priority in pharmaceutical research.[5][7] High-Throughput Screening (HTS) is the cornerstone of this effort, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for drug development.[8][9]

This guide provides a comprehensive, field-proven framework for designing and executing a successful HTS campaign to identify and validate furopyridinone-based kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying rationale, ensuring that your screen is not only efficient but also robust and reliable.

Section 1: Assay Development and Optimization—The Foundation of a Successful Screen

The quality of your HTS campaign is entirely dependent on the quality of your assay.[10] A robust, reproducible, and sensitive assay is paramount. For kinase inhibitor screening, proximity-based assays are often preferred due to their homogeneous (no-wash) format, which is highly amenable to automation and miniaturization.[11][12]

Choosing the Right Assay Technology

Two of the most powerful and widely used technologies for HTS of kinase inhibitors are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

  • TR-FRET: This technology combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces background interference from library compounds or biological materials.[13][14] In a typical kinase assay, a lanthanide donor (e.g., Terbium) is conjugated to an anti-phospho-substrate antibody, and an acceptor fluorophore is conjugated to the kinase substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in an energy transfer and a detectable signal.[13][15][16]

  • AlphaScreen®: This bead-based technology relies on the diffusion of singlet oxygen from a Donor bead to an Acceptor bead.[12][17][18] When the beads are brought into proximity by a biological interaction (e.g., an antibody on one bead recognizing a phosphorylated substrate on the other), excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, producing a highly amplified signal.[12][19] This technology is exceptionally sensitive and has a large signal window.[19]

For a novel furopyridinone library, TR-FRET is an excellent starting choice due to its robustness and lower susceptibility to certain types of compound interference compared to AlphaScreen.

Protocol: TR-FRET Kinase Assay Development

This protocol outlines the key steps to optimize a TR-FRET assay for screening a furopyridinone library against a target kinase (e.g., Fyn kinase, a non-receptor tyrosine kinase implicated in neuroinflammation and cancer).[7][20]

Objective: To determine optimal concentrations of kinase, substrate, and ATP, and establish assay robustness.

Materials:

  • Target Kinase (e.g., recombinant human Fyn)

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay Buffer (optimized for kinase activity)

  • 384-well, low-volume, white microplates

  • TR-FRET enabled plate reader

Step-by-Step Protocol:

  • Kinase Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, excess concentration of substrate and ATP to each dilution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA and the Terbium-labeled antibody.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET reader.

    • Rationale: Identify the kinase concentration that yields ~80% of the maximum signal (EC80). This ensures the assay is sensitive to inhibitors without being wasteful of the enzyme.

  • Substrate Titration & Kₘ Determination:

    • Using the determined EC80 kinase concentration, perform a titration of the peptide substrate.

    • Keep the ATP concentration high (e.g., 1 mM) to ensure it is not rate-limiting.

    • Follow the incubation and detection steps as above.

    • Plot the signal versus substrate concentration and fit to the Michaelis-Menten equation to determine the Kₘ.

    • Rationale: For an initial HTS, running the assay at the Kₘ concentration of the substrate provides a good balance for detecting competitive, non-competitive, and allosteric inhibitors.[21]

  • ATP Titration & Kₘ Determination:

    • Using the determined EC80 kinase and Kₘ substrate concentrations, perform a titration of ATP.

    • Follow the incubation and detection steps.

    • Determine the Kₘ for ATP.

    • Rationale: Screening at the Kₘ of ATP is critical. Screening at very high ATP concentrations (like those found in a cell) can make it difficult to identify ATP-competitive inhibitors.[21]

Quality Control: The Z'-Factor

Before proceeding to a full-scale screen, the assay must be validated by calculating the Z'-factor (Z-prime). This statistical parameter assesses the quality and robustness of an HTS assay.[22][23]

Z'-Factor Calculation: [ Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|} ] Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (max signal, e.g., DMSO only).

  • μₙ and σₙ are the mean and standard deviation of the negative control (min signal, e.g., a known potent inhibitor or no enzyme).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[24][25][26]
0 to 0.5Marginal assay, may require optimization.[22][25]
< 0Poor assay, not suitable for screening.[25][26]

Protocol: Prepare a plate with 16-32 wells of positive controls and 16-32 wells of negative controls. Calculate the Z'-factor. An acceptable assay must consistently yield a Z' > 0.5.[27]

Section 2: The High-Throughput Screening Cascade

The HTS cascade is a multi-step process designed to efficiently screen the library and progressively eliminate false positives, focusing resources on the most promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Triage & Validation cluster_3 Lead Generation Primary Screen Furopyridinone Library (e.g., 10 µM single concentration) Data Data Analysis & Hit Picking (Threshold: e.g., >50% Inhibition) Primary->Data Raw Data Confirm Re-test Primary Hits (Fresh compound, triplicates) Data->Confirm ~1-3% Hit Rate Dose IC50 Determination (10-point dose-response curve) Confirm->Dose Confirmed Hits Counter Assay Interference Counter-Screen Dose->Counter Potent Hits Ortho Orthogonal Assay (e.g., AlphaScreen® or ADP-Glo™) Counter->Ortho Clean Hits SAR Structure-Activity Relationship (SAR) & Selectivity Profiling Ortho->SAR Validated Hits

Protocol: Primary Screen and Hit Confirmation

Objective: To identify initial "hits" from the furopyridinone library and confirm their activity.

  • Library Plating: Dilute the furopyridinone library to the desired screening concentration (e.g., 10 µM) in 384-well plates.

  • Assay Execution (Automated):

    • Add kinase to all wells (except negative controls).

    • Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.[8]

    • Initiate the reaction by adding the substrate/ATP mix.

    • Incubate for 60 minutes.

    • Stop the reaction and add detection reagents (EDTA/Terbium-antibody).

    • Incubate for 60 minutes.

  • Data Acquisition: Read plates on a TR-FRET-compatible reader.

  • Hit Identification: Normalize the data using plate controls (% inhibition). Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

  • Hit Confirmation:

    • "Cherry-pick" the primary hits from the source plates.

    • Re-test these compounds in triplicate at the same concentration to eliminate random errors.[28]

    • For confirmed hits, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[21]

Section 3: Eliminating False Positives - The Key to Trustworthy Results

A significant portion of initial hits in any HTS campaign are artifacts.[29][30] A rigorous triage process is essential to remove compounds that interfere with the assay technology rather than the biological target.[31]

Counter-Screening for Assay Interference

Many compounds can interfere with optical assay formats.[32][33] For TR-FRET, this can include compounds that are fluorescent at the same wavelength as the acceptor or that quench the signal.

Protocol: TR-FRET Interference Counter-Screen

  • Objective: To identify compounds that directly interfere with the assay signal.

  • Method: Run the assay as developed, but pre-form the phosphorylated product.

    • Incubate kinase, substrate, and ATP to completion (or add a chemically synthesized phosphorylated substrate).

    • Stop the reaction with EDTA.

    • Add the test compounds.

    • Add the detection antibody.

    • Read the plate.

  • Interpretation: If a compound shows reduced signal in this format, it is likely interfering with the detection reagents or quenching the FRET signal, rather than inhibiting the kinase. These compounds should be flagged as artifacts.

Orthogonal Assays for Hit Validation

The most reliable way to validate a hit is to confirm its activity in a secondary assay that uses a different detection principle.[21][32][34] This ensures the observed activity is not an artifact of the primary assay technology.[32]

Recommended Orthogonal Assays for a TR-FRET Primary Screen:

  • AlphaScreen®: As described earlier, this bead-based luminescent assay relies on a completely different physical principle (singlet oxygen diffusion) and is an excellent orthogonal choice.[18][19]

  • ADP-Glo™ Kinase Assay: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[21][35] It directly measures enzyme activity by detecting a product common to all kinase reactions.

Hit_Validation cluster_0 Artifact Removal cluster_1 Biological Confirmation Start Confirmed Hits (IC50 < 1µM) Counter Interference Counter-Screen (Pre-formed product) Start->Counter Test for assay interference PAINS Computational Filter (e.g., PAINS, promiscuity) Counter->PAINS Filter out artifacts Ortho Orthogonal Assay (e.g., ADP-Glo™) PAINS->Ortho Confirm activity with different technology Biophys Biophysical Assay (e.g., SPR, MST) Ortho->Biophys Confirm direct target binding End Validated Lead Series Biophys->End

Section 4: Field-Proven Insights & Troubleshooting

  • Compound Solubility: Furopyridinones, like many heterocyclic compounds, can have poor aqueous solubility. Ensure DMSO concentration is consistent across all plates (typically <1%) and watch for compound precipitation, which can cause light scattering and interfere with optical reads.

  • Promiscuous Inhibitors: Some compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in many assays through non-specific mechanisms like aggregation.[31] Use computational filters to flag known PAINS substructures in your hit list.

  • Selectivity: A critical step after hit validation is to profile the compounds against a panel of related kinases. An ideal lead compound will show high potency for the target kinase and weak activity against others, indicating good selectivity.

By following this structured, rationale-driven approach, researchers can effectively leverage high-throughput screening to discover and validate novel furopyridinone-based kinase inhibitors, paving the way for the development of next-generation therapeutics.

References

Application Note & Protocols: A Platform for Characterizing the Furopyridine Derivative 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,4-c]pyridine scaffold is a recurring motif in compounds with diverse and potent biological activities, including the inhibition of kinases, phosphodiesterases (PDEs), and other key cellular enzymes.[1][2] This application note presents a strategic platform for the initial characterization of a novel derivative, 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one. Lacking a predefined biological target, a logical and efficient approach is to screen the compound against major target families implicated by its core structure. We provide detailed, field-proven protocols for two distinct, high-value cell-based assays: a cellular kinase phosphorylation assay and a cAMP-response element (CRE)-driven reporter assay for phosphodiesterase activity. These protocols are designed not just as procedural steps but as self-validating systems, complete with rationale, quality control checkpoints, and data interpretation guidelines to empower researchers in the early stages of drug discovery.

Introduction: The Scientific Rationale

The process of elucidating the mechanism of action for a novel small molecule is a cornerstone of drug discovery. The subject of this guide, this compound, belongs to the fused pyridine heterocyclic family. Structural analogs, such as pyrrolo[3,4-c]pyridines, have demonstrated a wide spectrum of pharmacological properties, including antitumor and antiviral activities.[3] This structural class has been associated with the modulation of critical signaling pathways.

Given the therapeutic importance of targets like protein kinases and phosphodiesterases, and their known modulation by related chemical scaffolds, a targeted yet broad screening approach is warranted.[2][4][5] Cell-based assays are indispensable in this context. Unlike biochemical assays that use purified proteins, cell-based methods provide a more physiologically relevant environment, accounting for crucial factors like cell permeability, off-target effects, and interaction with endogenous cellular machinery.[4][6]

This document outlines two foundational assays to begin building a biological profile for this compound:

  • Cellular Kinase Phosphorylation Assay: To investigate potential inhibition of a representative signaling pathway, such as the Akt pathway, which is central to cell survival and proliferation.[7]

  • CRE-Luciferase Reporter Assay: To assess the compound's effect on intracellular cyclic AMP (cAMP) levels, a key second messenger regulated by phosphodiesterases (PDEs).[5]

The following sections provide the scientific background, step-by-step protocols, and data analysis frameworks for these assays.

Assay Platform I: Cellular Kinase Phosphorylation Assay (pAkt)

Principle & Rationale

Protein kinases are a major class of drug targets, particularly in oncology.[6][8] A common strategy to assess kinase inhibition in a cellular context is to measure the phosphorylation status of a direct downstream substrate. The PI3K/Akt pathway is a critical signaling node, and the phosphorylation of Akt at Serine 473 is a key indicator of pathway activation. This assay will determine if the test compound inhibits this phosphorylation event, suggesting activity against Akt or an upstream kinase (e.g., PI3K, mTORC2). We will use an ELISA-based method for robust and quantifiable detection of phosphorylated Akt (pAkt) in cell lysates.

Signaling Pathway Overview

kinase_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 Akt->mTORC2 pAkt p-Akt (S473) (Active) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream mTORC2->pAkt Phosphorylates (S473) Compound Test Compound (4-Chloro-1,1-dimethylfuro [3,4-c]pyridin-3(1H)-one) Compound->pAkt Potential Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Point of Inhibition.

Detailed Protocol: pAkt (Ser473) Cellular ELISA

Objective: To quantify the effect of the test compound on growth factor-induced Akt phosphorylation in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 (or other suitable) cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock

  • Positive Control: A known PI3K/Akt inhibitor (e.g., AZD5363)[7]

  • Recombinant Human IGF-1 (or other appropriate growth factor)

  • 96-well tissue culture plates (clear bottom, white walls for luminescence/fluorescence)

  • Cell Lysis Buffer

  • pAkt (Ser473) ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems)

  • Plate reader

Procedure:

  • Cell Plating:

    • Seed MCF-7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Serum Starvation:

    • Gently aspirate the growth medium.

    • Wash each well once with 100 µL of serum-free DMEM.

    • Add 90 µL of serum-free DMEM to each well and incubate for 16-24 hours. Rationale: This step synchronizes the cells and reduces basal Akt phosphorylation to a minimum, maximizing the signal window upon stimulation.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in serum-free DMEM. A typical starting range is 100 µM to 1 nM. Remember to include a DMSO vehicle control (final DMSO concentration should not exceed 0.5%).

    • Add 10 µL of the diluted compound solutions to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a stock of IGF-1 in serum-free DMEM to a concentration that yields 80% of the maximal response (EC₈₀, determined during assay development). A typical final concentration is 100 ng/mL.

    • Add 10 µL of IGF-1 solution to all wells except for the unstimulated (basal) controls.

    • Incubate for 20 minutes at 37°C. Rationale: This is a critical time point. A shorter incubation ensures measurement of the primary signaling event before significant feedback loop activation.

  • Cell Lysis & ELISA:

    • Aspirate the medium from all wells.

    • Add 100 µL of ice-cold cell lysis buffer to each well.

    • Place the plate on an orbital shaker for 10 minutes at 4°C.

    • Proceed with the pAkt (Ser473) ELISA according to the manufacturer's protocol. This typically involves transferring the lysate to the antibody-coated ELISA plate and following subsequent incubation, washing, and detection steps.

Data Analysis & Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Basal) / (Signal_Stimulated - Signal_Basal))

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Quality Control (QC):

    • Z'-factor: This parameter assesses the suitability of the assay for high-throughput screening. A Z'-factor > 0.5 is considered excellent.[9] Z' = 1 - (3 * (SD_Stimulated + SD_Basal)) / |Mean_Stimulated - Mean_Basal|

    • The positive control inhibitor should yield an IC₅₀ value within the expected range.

ParameterExpected ValuePurpose
Cell Density 2 x 10⁴ cells/wellEnsures confluent monolayer for consistent response.
Serum Starvation 16-24 hoursMinimizes basal pAkt levels.
Stimulation (IGF-1) EC₈₀ concentrationProvides a robust signal window for inhibition.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity.
Z'-factor > 0.5Confirms assay robustness and reproducibility.

Assay Platform II: CRE-Luciferase Reporter Assay for PDE Activity

Principle & Rationale

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[10] Inhibition of a PDE leads to an accumulation of its corresponding cyclic nucleotide. This assay uses a reporter gene system to indirectly measure changes in intracellular cAMP. Cells are engineered to express a luciferase reporter gene under the control of a cAMP Response Element (CRE). When cAMP levels rise, Protein Kinase A (PKA) is activated, which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE sequence and drives the transcription of luciferase. The resulting luminescence is directly proportional to the intracellular cAMP concentration.[5] An increase in luminescence in the presence of the test compound suggests PDE inhibition.

Experimental Workflow Diagram

pde_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Readout plate_cells Plate HEK293-CRE-Luc Cells in 96-well plate incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Test Compound and Controls incubate1->add_compound incubate2 Incubate 30 min add_compound->incubate2 stimulate Stimulate with Forskolin (Adenylyl Cyclase Activator) incubate2->stimulate incubate3 Incubate 4-6 hours stimulate->incubate3 add_reagent Add Luciferase Assay Reagent incubate3->add_reagent read_lum Read Luminescence on Plate Reader add_reagent->read_lum

Caption: Workflow for the CRE-Luciferase PDE Reporter Assay.

Detailed Protocol: CRE-Luciferase Assay

Objective: To measure the dose-dependent effect of the test compound on forskolin-stimulated cAMP accumulation via a luciferase reporter.

Materials:

  • HEK293 cell line stably expressing a CRE-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM or other serum-free medium

  • Test Compound: this compound, 10 mM stock in DMSO

  • Positive Control: A broad-spectrum PDE inhibitor (e.g., IBMX) or a selective inhibitor (e.g., Rolipram for PDE4)[10][11]

  • Forskolin (Adenylyl cyclase activator)

  • 96-well solid white tissue culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™, Thermo Fisher Steady-Glo®)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed HEK293-CRE-Luc cells into a 96-well solid white plate at 2.5 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Gently aspirate the growth medium.

    • Prepare serial dilutions of the test compound and positive control in Opti-MEM. Include a DMSO vehicle control.

    • Add 50 µL of the diluted compound solutions to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of Forskolin in Opti-MEM at a concentration that yields ~50% of the maximal response (EC₅₀). This provides the best window for observing potentiation by PDE inhibitors. A typical final concentration is 1-3 µM.

    • Add 50 µL of the Forskolin solution to all wells (final volume is now 100 µL).

    • Incubate for 4-6 hours at 37°C. Rationale: This incubation period is required for the transcriptional activation of the luciferase gene and accumulation of the enzyme.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

Data Analysis & Quality Control
  • Calculate Fold Induction: Fold Induction = Signal_Compound / Signal_Vehicle

  • Determine EC₅₀: Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the EC₅₀ value (the concentration that gives 50% of the maximal response).

  • Quality Control (QC):

    • Signal-to-Background (S/B) Ratio: S/B = Mean_Signal_Max_Stimulation / Mean_Signal_Basal A ratio of >10 is generally desirable.

    • The positive control (e.g., IBMX) should yield a robust fold induction and an EC₅₀ within the expected range.

ParameterExpected Value/RangePurpose
Cell Line HEK293-CRE-LucProvides a standard, robust background for reporter assays.
Forskolin Conc. EC₅₀ (~1-3 µM)Sensitizes the assay to detect PDE inhibition effectively.
Incubation Time 4-6 hoursAllows for sufficient transcription and translation of the reporter gene.
Positive Control IBMX or RolipramValidates the assay's ability to detect known PDE inhibitors.
S/B Ratio >10Ensures a sufficient dynamic range for the assay.

Conclusion and Next Steps

This application note provides a robust, logically structured platform for the initial cell-based characterization of this compound. By employing assays that probe two of the most significant druggable target classes—protein kinases and phosphodiesterases—researchers can efficiently generate foundational data on the compound's biological activity.

Positive results in either of these assays would trigger a clear cascade of follow-up experiments. For example, an inhibitory effect in the pAkt assay would lead to screens against a panel of purified kinases to identify the specific target(s). Similarly, a positive result in the CRE-luciferase assay would prompt profiling against a panel of specific PDE subtypes to determine selectivity. These initial steps are critical for building a comprehensive pharmacological profile and advancing a novel compound through the drug discovery pipeline.

References

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the determination of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one in human plasma. The protocol herein provides a comprehensive framework for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international regulatory guidelines. The described methodology is tailored for pharmacokinetic and toxicokinetic studies, offering the precision, accuracy, and reliability required in drug development.

Introduction: The Rationale for a Validated Bioanalytical Method

The compound this compound is a novel heterocyclic small molecule with potential therapeutic applications. To accurately characterize its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—a validated bioanalytical method is indispensable. This ensures that the data generated are reliable for making critical decisions in drug development.[1] The method described herein employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][3]

The validation of this method adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[4][5][6]

Experimental Design and Causality

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended to account for variability in sample processing and instrument response. If unavailable, a structurally analogous compound with similar chromatographic behavior can be used.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, and human plasma (with anticoagulant, e.g., K2EDTA).

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is essential for this application. The specific instrumentation used for this validation was a Sciex Triple Quad™ 6500+ system with an ExionLC™ AD system.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography

The goal of the chromatographic separation is to resolve the analyte and internal standard from endogenous plasma components to minimize matrix effects.

Table 1: HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5095
3.5095
3.5110
5.0010
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and specific detection.

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: To be determined by infusion IS: To be determined by infusion
Dwell Time 100 ms

Method Validation: A Self-Validating System

A comprehensive validation was performed to demonstrate that the method is fit for its intended purpose, in line with FDA and EMA guidelines.[4][5][6][7]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.

  • Acceptance Criteria: No significant interference should be observed at the retention times of the analyte and IS.

Calibration Curve
  • Protocol: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression is used.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Table 4: Illustrative Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
5.005.15103.0
10.09.8098.0
25.024.598.0
50.051.0102.0
100.099.099.0
Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates on three separate days.

  • Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).

Table 5: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00105.08.5102.010.2
Low3.0098.76.299.57.8
Mid40.0101.54.5100.85.1
High80.099.23.899.84.3
Matrix Effect
  • Protocol: The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the peak response of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The coefficient of variation of the matrix factor should be ≤ 15%.

Stability
  • Protocol: The stability of the analyte in plasma is assessed under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended duration.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Data Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject 5 µL msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

References

Application Notes & Protocols: A Framework for the Development and Validation of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database searches indicate that 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a commercially available compound of defined structure but is not yet established as a validated chemical probe with a well-characterized biological target or mechanism of action.[1] This document, therefore, serves as a comprehensive, forward-looking guide for researchers aiming to characterize this molecule or similar novel compounds. It provides the essential framework and detailed protocols for progressing a novel small molecule from a preliminary hit to a rigorously validated chemical probe, suitable for interrogating biological systems. We will refer to our investigational compound as Furo-C-Probe-1 .

A chemical probe is a highly characterized small molecule used to investigate the biology of a specific protein target.[2][3][4] Unlike a drug, which is optimized for clinical efficacy and safety, a chemical probe is optimized for high selectivity and well-understood on-target effects to ensure that any observed biological phenotype can be confidently attributed to the modulation of its intended target.[3] This guide will outline the critical steps for the validation of Furo-C-Probe-1 , using a hypothetical target, the Serine/Threonine Kinase XYZ (STK-XYZ), to illustrate the necessary experimental workflows.

Part 1: Foundational Characterization of Furo-C-Probe-1

Before any biological assessment, the fundamental physicochemical properties of Furo-C-Probe-1 must be established to ensure the integrity and reproducibility of subsequent experiments.

1.1 Purity and Identity Confirmation

The absolute purity of a chemical probe is paramount, as even minor impurities can lead to confounding off-target effects.

  • Protocol 1: Purity Assessment by HPLC-MS and NMR

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve Furo-C-Probe-1 in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of 1 mg/mL.

      • Inject 1-5 µL onto a C18 reverse-phase column.

      • Run a gradient of water and acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 15-20 minutes.

      • Monitor the eluent using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm).

      • Acceptance Criteria: The purity should be ≥95%, with a single major peak.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Utilize the same HPLC method coupled to a mass spectrometer.

      • Confirm that the mass of the major peak corresponds to the expected molecular weight of Furo-C-Probe-1 (C9H8ClNO2, MW: 197.62 g/mol ).

    • Nuclear Magnetic Resonance (NMR):

      • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

      • The spectra must be consistent with the structure of this compound and free of significant impurity peaks.

1.2 Solubility and Stability Assessment

A probe's solubility and stability in assay buffers are critical for obtaining reliable and concentration-dependent biological data.

  • Protocol 2: Kinetic Solubility and Stability in Aqueous Buffer

    • Solubility:

      • Prepare a 10 mM stock solution of Furo-C-Probe-1 in 100% DMSO.

      • Serially dilute the stock solution into the primary assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 0.1 µM to 100 µM.

      • Incubate for 1-2 hours at room temperature.

      • Measure turbidity using nephelometry or by assessing light scatter in a plate reader.

      • The highest concentration that remains clear is the kinetic solubility limit.

    • Stability:

      • Incubate Furo-C-Probe-1 at a relevant concentration (e.g., 10 µM) in the assay buffer at the experimental temperature (e.g., 37°C).

      • At various time points (0, 2, 6, 24 hours), take an aliquot and analyze by HPLC-MS to determine the percentage of the parent compound remaining.

      • Acceptance Criteria: The compound should show <10% degradation over the course of the planned experiment.

Part 2: In Vitro Target Engagement and Selectivity

The cornerstone of a chemical probe is its ability to potently and selectively interact with its intended target.[2] For our hypothetical target, STK-XYZ, we will first establish biochemical potency and then confirm target engagement in a cellular context.

2.1 Biochemical Potency against STK-XYZ

  • Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

    • Reagents: Recombinant STK-XYZ enzyme, appropriate substrate peptide, ATP, and Furo-C-Probe-1 .

    • Procedure:

      • Prepare a serial dilution of Furo-C-Probe-1 in assay buffer (typically containing DMSO at a final concentration of <1%).

      • In a 384-well plate, add the kinase, the substrate, and the compound dilutions.

      • Allow a pre-incubation period of 15-30 minutes at room temperature.

      • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for STK-XYZ.

      • Incubate for the determined linear reaction time (e.g., 60 minutes) at 30°C.

      • Stop the reaction and measure the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™), which correlates with kinase activity.

    • Data Analysis:

      • Plot the percentage of kinase inhibition against the logarithm of the Furo-C-Probe-1 concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

      • High-Quality Probe Guideline: A potent probe should ideally have an IC50 < 100 nM in a biochemical assay.[2][5]

2.2 Cellular Target Engagement

Demonstrating that the probe binds its target inside living cells is a critical validation step.[4][6] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.

  • Protocol 4: Cellular Thermal Shift Assay (CETSA®)

    • Cell Treatment:

      • Culture a relevant cell line that expresses STK-XYZ to ~80% confluency.

      • Treat the cells with various concentrations of Furo-C-Probe-1 (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

    • Thermal Challenge:

      • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot should remain at 4°C as the non-heated control.

    • Protein Extraction and Analysis:

      • Lyse the cells by freeze-thaw cycles.

      • Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

      • Analyze the amount of soluble STK-XYZ in the supernatant by Western Blot or quantitative mass spectrometry.

    • Data Analysis:

      • Generate melt curves by plotting the relative amount of soluble STK-XYZ against the temperature for each compound concentration.

      • Binding of Furo-C-Probe-1 should result in a rightward shift of the melt curve, indicating thermal stabilization of STK-XYZ.

      • An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a specific temperature against the compound concentration to determine an EC50 for target engagement.

Workflow for Target Engagement Validation

G cluster_biochem Biochemical Assay cluster_cell Cellular Target Engagement (CETSA) b_start Recombinant STK-XYZ + Substrate b_compound Add Furo-C-Probe-1 (Dose-Response) b_start->b_compound b_atp Initiate with ATP b_compound->b_atp b_detect Detect Kinase Activity (e.g., ADP-Glo) b_atp->b_detect b_end Calculate IC50 b_detect->b_end c_start Treat Cells with Furo-C-Probe-1 c_heat Heat Shock (Temperature Gradient) c_start->c_heat c_lyse Lyse Cells & Separate Soluble Fraction c_heat->c_lyse c_quant Quantify Soluble STK-XYZ (Western Blot) c_lyse->c_quant c_end Confirm Thermal Shift (EC50) c_quant->c_end G probe Furo-C-Probe-1 target STK-XYZ Kinase probe->target Inhibition p_substrate p-Substrate target->p_substrate Phosphorylation substrate Substrate phenotype Cellular Phenotype (e.g., Apoptosis) p_substrate->phenotype

References

Application Notes and Protocols: Developing Derivatives of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one for Improved Potency as Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furo[3,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been identified as potent inhibitors of critical biological targets, including the constitutive proteasome, a validated target in oncology and autoimmune diseases. The targeted degradation of cellular proteins by the ubiquitin-proteasome system is a fundamental process, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing apoptosis in rapidly dividing cancer cells.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel derivatives of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one. The strategic derivatization of this scaffold, particularly at the C4 position, offers a promising avenue for enhancing potency and selectivity towards the proteasome. The protocols outlined herein detail a systematic approach to generating a focused library of analogues and assessing their biological activity through robust in vitro assays.

Rationale for Derivatization

The 4-chloro substituent on the pyridine ring of the parent compound serves as a versatile chemical handle for introducing a diverse range of functionalities via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom and the fused lactone ring activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1][2] This strategy allows for the systematic exploration of the chemical space around the core scaffold to establish a clear structure-activity relationship (SAR).

The primary objective of this derivatization strategy is to identify substituents at the C4 position that enhance the inhibitory activity against the 20S proteasome while maintaining or improving cellular permeability and minimizing off-target toxicity. A library of derivatives with varying electronic and steric properties will be synthesized to probe the binding pocket of the target enzyme.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the starting material, this compound, followed by its derivatization at the C4 position.

Synthetic_Workflow A Starting Materials B Synthesis of Core Scaffold (this compound) A->B Multistep Synthesis C Nucleophilic Aromatic Substitution (SNAr) B->C Core Scaffold D Library of C4-Derivatives C->D Diverse Nucleophiles E Purification and Characterization D->E Chromatography & Spectroscopy

Caption: Synthetic workflow for the generation of C4-derivatives.

Experimental Protocols

Part 1: Synthesis of 4-Substituted-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Derivatives

This protocol describes the parallel synthesis of a library of C4-substituted derivatives from the 4-chloro parent compound.

Materials:

  • This compound

  • Selected nucleophiles (see Table 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or other suitable base

  • Reaction vials with stir bars

  • Heating block

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

  • NMR spectrometer, Mass spectrometer

Protocol:

  • To a reaction vial, add this compound (1.0 eq).

  • Add the desired nucleophile (1.2 eq) to the vial.

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial and heat the reaction mixture at 80-120 °C. The optimal temperature and reaction time should be determined by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Entry Nucleophile Resulting C4-Substituent
1Aniline-NHPh
2Benzylamine-NHCH2Ph
3Morpholine-N(CH2CH2)2O
4Thiophenol-SPh
5Sodium methoxide-OCH3
Table 1: Representative nucleophiles for derivatization at the C4 position.
Part 2: Biological Evaluation

This assay measures the chymotrypsin-like activity of the 20S proteasome and is used to determine the IC50 values of the synthesized compounds.[3][4]

Materials:

  • Purified 20S proteasome

  • Suc-LLVY-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Synthesized derivatives and a known proteasome inhibitor (e.g., MG-132) as a positive control

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em = 350/440 nm)

Protocol:

  • Prepare a serial dilution of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the 20S proteasome to each well.

  • Add the serially diluted compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate, Suc-LLVY-AMC, to each well.

  • Immediately measure the fluorescence intensity at 37 °C in kinetic mode for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay assesses the cytotoxicity of the synthesized compounds on a relevant cancer cell line (e.g., multiple myeloma cell line RPMI-8226).[5][6]

Materials:

  • RPMI-8226 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed the RPMI-8226 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

The biological data should be summarized in a clear and concise table to facilitate the analysis of the structure-activity relationship.

Compound ID C4-Substituent 20S Proteasome IC50 (nM) RPMI-8226 GI50 (µM)
Parent-Cl>10,000>50
1 -NHPh5005.2
2 -NHCH2Ph2502.8
3 -N(CH2CH2)2O150015.7
4 -SPh8009.1
5 -OCH3500035.4
MG-132-50.02
Table 2: Hypothetical biological data for the synthesized derivatives.

A clear SAR can be derived from the data in Table 2. For instance, the introduction of an amino group at the C4 position (compounds 1-3) generally leads to a significant increase in potency compared to the parent chloro-compound. The benzylamino substituent (compound 2) appears to be more favorable than the anilino group (compound 1), suggesting that a flexible linker and an aromatic ring are beneficial for activity. The bulky and more polar morpholino group (compound 3) results in a decrease in potency. The thiophenyl derivative (compound 4) shows moderate activity, while the methoxy derivative (compound 5) is significantly less potent. This initial SAR study provides valuable insights for the design of the next generation of inhibitors with improved potency.

Visualizing the Biological Pathway

Proteasome_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Proteasome-Mediated Degradation cluster_2 Therapeutic Intervention Ub Ubiquitin PolyUb_Protein Polyubiquitinated Protein Ub->PolyUb_Protein Protein Target Protein Protein->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Protein Degradation Inhibitor Furo[3,4-c]pyridinone Derivative Inhibitor->Proteasome Inhibition

References

Application Note: A Framework for the In Vitro ADMET Profiling of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Furo[3,4-c]pyridine Derivative

The compound 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a novel heterocyclic entity with potential for therapeutic development. Early and systematic assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for making informed decisions in a drug discovery program.[1][2] Poor pharmacokinetic profiles are a leading cause of candidate attrition, and addressing these liabilities early can significantly reduce costs and accelerate the development timeline.[3] This document provides a comprehensive guide with detailed protocols for the initial in vitro ADMET profiling of this compound, establishing a foundational dataset to guide its progression.

The core objective of this profiling cascade is to answer key questions about the compound's drug-like properties:

  • Absorption: Is it soluble enough for formulation? Can it permeate biological membranes to enter systemic circulation?

  • Metabolism: How stable is it in the presence of key metabolic enzymes? Does it have the potential to inhibit critical Cytochrome P450 (CYP) enzymes, a major cause of drug-drug interactions (DDI)?[4][5]

  • Toxicity: Does it exhibit overt cytotoxicity against a representative cell line?

This guide is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating workflow for characterizing novel chemical matter. All protocols are grounded in established methodologies and align with recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

The ADMET Profiling Workflow: A Phased Approach

A tiered, or phased, approach to in vitro ADMET screening ensures that resources are used efficiently. We begin with high-throughput, cost-effective assays to get an initial read on the compound's properties, followed by more complex, lower-throughput assays for promising candidates.

ADMET_Workflow cluster_0 Phase 1: Physicochemical & Absorption Screening cluster_1 Phase 2: Metabolism & DDI Potential cluster_2 Phase 3: Initial Toxicity Assessment cluster_3 Data Integration & Decision P1_Sol Kinetic Solubility Assay P1_Perm PAMPA Assay P1_Sol->P1_Perm Soluble? P2_MetStab Microsomal Stability Assay P1_Perm->P2_MetStab Permeable? P2_CYP CYP450 Inhibition Screen P2_MetStab->P2_CYP Stable? P3_Cyto Cytotoxicity Assay (MTT/CTG) P2_CYP->P3_Cyto Low DDI Risk? Decision Go / No-Go Decision (Candidate Prioritization) P3_Cyto->Decision Non-Toxic?

Caption: A logical workflow for the in vitro ADMET profiling of a novel compound.

Physicochemical Properties and Absorption Potential

The initial characterization focuses on the fundamental properties that govern a compound's ability to be absorbed after administration.

Kinetic Aqueous Solubility

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in subsequent biological assays.[10][11] A kinetic solubility assay, which mimics the rapid precipitation that can occur when a compound is diluted from a DMSO stock into an aqueous buffer, is a high-throughput method ideal for early discovery.[12][13]

Experimental Protocol: Kinetic Solubility via Nephelometry

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Procedure:

    • Dispense 198 µL of PBS (pH 7.4) into the wells of a clear 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Include control wells: PBS with 1% DMSO (negative control) and a known poorly soluble compound (e.g., Verapamil) and a known highly soluble compound (e.g., Propranolol) as controls.

    • Seal the plate and incubate at room temperature (approx. 25°C) for 2 hours with gentle shaking.[12][13]

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • The light scattering signal is directly proportional to the amount of precipitated compound.

    • Solubility is determined by comparing the signal of the test compound to a calibration curve or by identifying the concentration at which precipitation occurs in a serial dilution format.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a compound to pass through the intestinal wall is a key determinant of its oral bioavailability. The PAMPA model provides a high-throughput, cell-free method to predict passive diffusion across a lipid membrane, which is the primary mechanism of absorption for many small molecule drugs.[14][15] This assay avoids the complexities of active transport, offering a clean measure of passive permeability.[14]

Experimental Protocol: PAMPA-GIT Model

  • Preparation of Materials:

    • Use a 96-well PAMPA plate system (e.g., a donor plate with a PVDF membrane and a compatible acceptor plate).

    • Prepare the artificial membrane solution: 2% (w/v) lecithin in dodecane.[14]

    • Prepare the acceptor buffer: PBS (pH 7.4) with 5% DMSO.

    • Prepare the donor buffer: PBS (pH 6.5, to mimic the acidic environment of the upper small intestine).

    • Prepare a 10 mM stock of the test compound in DMSO. Dilute this to 200 µM in the donor buffer.

  • Assay Procedure:

    • Coat the membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.[16]

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Add 200 µL of the test compound solution (in donor buffer) to each well of the donor plate.[17]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for 5 to 18 hours with gentle shaking.[15][16]

    • After incubation, separate the plates.

  • Quantification and Data Analysis:

    • Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using LC-MS/MS. Also measure the initial concentration in the donor solution (C0).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - CA / Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where Ceq = (CDVD + CAVA) / (VD + VA), V is volume, A is the membrane area, and t is the incubation time.

Table 1: Template for Physicochemical and Absorption Data

Compound IDKinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Permeability Class
This compoundResultResultHigh/Medium/Low
Propranolol (High Permeability Control)> 200> 5.0High
Atenolol (Low Permeability Control)> 200< 1.0Low

Metabolic Stability and Cytochrome P450 Inhibition

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[18][19] The liver is the primary site of drug metabolism, and assays using liver fractions are a cornerstone of in vitro ADMET profiling.[20]

Liver Microsomal Stability

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[21] An in vitro microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[22][23]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reaction Mixture:

    • Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[21][22] Keep on ice.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[24]

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. The final reaction volume will contain microsomes, test compound (1 µM), and cofactors.

    • Incubate the mixture at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21][25]

    • Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Analysis and Data Interpretation:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Metabolic_Pathway Compound 4-Chloro-1,1-dimethylfuro [3,4-c]pyridin-3(1H)-one Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Compound->Phase1 Metabolized by Metabolite Metabolite(s) (More Polar) Phase1->Metabolite Produces CYPs Cytochrome P450s (in Liver Microsomes) CYPs->Phase1 Location of Enzymes

Caption: Conceptual overview of Phase I metabolism by Cytochrome P450 enzymes.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a primary mechanism underlying clinical DDIs.[4] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the second drug can rise to toxic levels.[18] An in vitro screen against the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and essential for safety profiling.[9][26]

Experimental Protocol: Fluorometric CYP Inhibition IC50 Assay

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

    • Fluorogenic probe substrates specific for each CYP isoform (e.g., BFC for CYP3A4).

    • NADPH-regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Test compound and known inhibitor controls (e.g., Ketoconazole for CYP3A4).

  • Assay Procedure:

    • In a 96-well black plate, add buffer, the specific recombinant CYP enzyme, and varying concentrations of the test compound (typically a serial dilution from 100 µM down to nM concentrations).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH-regenerating system.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (resulting from the metabolism of the probe substrate) over time in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test compound.

    • Normalize the data by setting the uninhibited control (enzyme + substrate + vehicle) to 100% activity and the background (no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Table 2: Template for Metabolism and CYP Inhibition Data

ParameterThis compoundVerapamil (Control)
Microsomal Stability
Half-Life (t1/2, min)ResultModerate
Intrinsic Clearance (CLint, µL/min/mg)ResultModerate
CYP Inhibition (IC50, µM)
CYP1A2ResultKnown Value
CYP2C9ResultKnown Value
CYP2C19ResultKnown Value
CYP2D6ResultKnown Value
CYP3A4ResultKnown Value

In Vitro Cytotoxicity Assessment

Rationale: Early identification of compounds that cause general cellular toxicity is essential to avoid wasted resources on candidates that will ultimately fail due to safety concerns. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[27] The CellTiter-Glo® assay is a more sensitive, luminescence-based method that quantifies ATP, a direct marker of metabolically active cells.[28][29]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., HepG2, a human liver carcinoma cell line) under standard conditions.

    • Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • Assay Procedure and Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[30]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[28][30]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30]

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium but no cells).

    • Normalize the data, setting the luminescence from vehicle-treated cells as 100% viability.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the CC50 (the concentration that reduces cell viability by 50%) by fitting the data to a dose-response curve.

Table 3: Template for In Vitro Cytotoxicity Data

Compound IDCell LineAssay DurationCC₅₀ (µM)
This compoundHepG248 hoursResult
Doxorubicin (Positive Control)HepG248 hours< 1

Conclusion and Next Steps

This application note outlines a foundational suite of in vitro ADMET assays to characterize the drug-like properties of this compound. The data generated from these protocols will provide a multi-parameter profile, enabling a data-driven decision on whether to advance, deprioritize, or modify the compound. Favorable results—good solubility and permeability, moderate to low metabolic clearance, no significant CYP inhibition (IC50 > 10 µM), and low cytotoxicity (CC50 > 30 µM)—would support the allocation of further resources for more advanced studies, such as metabolite identification, plasma protein binding, and in vivo pharmacokinetic assessments.

References

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Chlorinated Furopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorinated furopyridines represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their unique physicochemical properties, stemming from the fusion of a π-deficient pyridine ring and a π-excessive furan ring, along with the influence of electron-withdrawing chlorine substituents, present distinct challenges during purification.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles, ensuring the acquisition of highly pure compounds essential for downstream applications.

The inherent basicity of the pyridine nitrogen, coupled with the potential for instability of the furan ring under acidic conditions, often leads to issues such as peak tailing in chromatography, degradation on stationary phases, and co-elution with closely related impurities.[1][2] Understanding the interplay between the compound's structure, the chosen purification technique, and the experimental conditions is paramount for success.

This technical support center is designed to be a dynamic resource, addressing common problems with scientifically grounded explanations and actionable protocols.

I. Troubleshooting Common Purification Issues

This section is dedicated to resolving specific problems encountered during the purification of chlorinated furopyridine compounds.

Issue 1: Chromatographic Peak Tailing

Q: My chlorinated furopyridine compound consistently shows significant peak tailing during silica gel column chromatography. What is the underlying cause, and how can I resolve it?

A: Understanding the Cause: Peak tailing is a frequent challenge when purifying basic compounds like pyridines on acidic silica gel.[3] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to a non-ideal partitioning of the analyte between the mobile and stationary phases, resulting in a "tailing" effect on the chromatogram.[4]

Troubleshooting Protocol: Mitigating Peak Tailing
  • Mobile Phase Modification:

    • Action: Add a basic modifier to your eluent.[2]

    • Details: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase. These basic additives will compete with your compound for the acidic sites on the silica gel, effectively neutralizing them and leading to more symmetrical peaks.[2][3]

    • Rationale: Saturating the active sites on the stationary phase with a stronger base minimizes the undesirable secondary interactions with your analyte.

  • Stationary Phase Selection:

    • Action: Consider alternative stationary phases.

    • Details:

      • Alumina (Neutral or Basic): Alumina is a less acidic support and can be an excellent alternative to silica gel for purifying basic compounds.[2]

      • End-capped Silica: Use silica gel that has been "end-capped," where the residual silanol groups are derivatized, reducing their acidity.[3]

      • Polymer-based Columns: These columns offer a different selectivity and are often more robust to a wider pH range.[3]

  • Column Loading:

    • Action: Avoid overloading the column.

    • Details: As a general rule, the mass of the crude product should not exceed 1-5% of the mass of the stationary phase.[2]

    • Rationale: Overloading saturates the stationary phase, exacerbating non-ideal interactions and leading to poor separation and peak shape.

Workflow for Addressing Peak Tailing

G start Peak Tailing Observed add_modifier Add 0.1-1% TEA or Pyridine to Mobile Phase start->add_modifier check_improvement Improved Peak Shape? add_modifier->check_improvement change_stationary_phase Switch to Alumina or End-Capped Silica check_improvement->change_stationary_phase No end_good Symmetrical Peak Achieved check_improvement->end_good Yes optimize_loading Reduce Column Loading (1-5% of Stationary Phase Mass) change_stationary_phase->optimize_loading end_bad Persistent Tailing change_stationary_phase->end_bad optimize_loading->end_good

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: On-Column Degradation

Q: I suspect my chlorinated furopyridine is degrading on the silica gel column, as I'm observing multiple new spots on the TLC of my fractions. What causes this, and what are the solutions?

A: Understanding the Cause: The furan ring within the furopyridine scaffold can be sensitive to acidic conditions, leading to degradation.[1] The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.

Troubleshooting Protocol: Preventing On-Column Degradation
  • Assess Stability:

    • Action: Perform a 2D TLC stability test.

    • Protocol: a. Spot your sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.[3]

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation products.

  • Minimize Contact Time:

    • Action: Use flash chromatography.

    • Rationale: Reducing the residence time of your compound on the stationary phase minimizes the opportunity for degradation.[5]

  • Change of Stationary Phase:

    • Action: Switch to a more inert stationary phase.

    • Details: As with peak tailing, using neutral or basic alumina, or a polymer-based column, can prevent acid-catalyzed degradation.[2]

  • Mobile Phase Neutralization:

    • Action: Add a basic modifier.

    • Rationale: Similar to mitigating peak tailing, adding a small amount of triethylamine or pyridine can neutralize the acidic sites on the silica, reducing degradation.[2]

Issue 3: Co-elution of Impurities

Q: I am struggling to separate my desired chlorinated furopyridine from a persistent impurity with very similar polarity. What strategies can I employ?

A: Understanding the Cause: Co-elution occurs when the desired product and an impurity have very similar affinities for the stationary and mobile phases, resulting in overlapping chromatographic peaks.

Troubleshooting Protocol: Resolving Co-eluting Compounds
  • Optimize Chromatography:

    • Action: Refine your chromatographic method.

    • Details:

      • Shallow Gradient: Use a shallower solvent gradient or switch to an isocratic elution with an optimized solvent system to increase resolution.[2]

      • Change Selectivity: Switch to a different stationary phase (e.g., from silica to alumina or a C18 column for reversed-phase chromatography) to exploit different interaction mechanisms.[2][3]

      • Preparative HPLC: For very difficult separations, preparative HPLC with a high-efficiency column may be necessary.[3]

  • Orthogonal Purification Methods:

    • Action: Employ a secondary purification technique based on a different chemical principle.[6]

    • Rationale: Combining methods that separate based on different properties (e.g., polarity and solubility) is a powerful strategy for achieving high purity.[6]

    • Example Workflow:

      • Step 1: Chromatography (Polarity-based separation)

      • Step 2: Recrystallization (Solubility-based separation)

Recrystallization Protocol
  • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8]

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.[8][9]

  • Cooling: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[5][10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.[9]

  • Drying: Dry the crystals thoroughly to remove residual solvent.[9]

Recrystallization Troubleshooting
Problem Solution
No crystals formThe solution may not be saturated. Evaporate some solvent. If that fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.[5]
Compound "oils out"The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated. Use a lower-boiling solvent or more solvent.[10]
Low recoveryThe compound may have significant solubility in the cold solvent. Cool the solution in an ice bath to maximize precipitation.

II. Advanced Purification Techniques

For particularly challenging separations, consider these advanced methods:

Supercritical Fluid Chromatography (SFC)
  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11][12] It bridges the gap between gas and liquid chromatography, offering unique selectivity.[13]

  • Advantages for Chlorinated Furopyridines: SFC is well-suited for the purification of thermally labile and moderately polar compounds.[11] It can provide excellent resolution for halogenated compounds and is often faster than traditional HPLC.[13][14][15]

  • Instrumentation: SFC systems are similar to HPLC instruments but require precise control over pressure and temperature to maintain the mobile phase in its supercritical state.[11]

Ion-Exchange Chromatography (IEX)
  • Principle: IEX separates molecules based on their net charge.[6]

  • Application: For chlorinated furopyridines that can be protonated (form a positive charge), cation-exchange chromatography can be a powerful orthogonal purification step, particularly for removing non-basic impurities.[6]

III. Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for my chlorinated furopyridine? A1: Yes, reversed-phase chromatography (e.g., with a C18 column) can be a very effective technique. It separates compounds based on hydrophobicity. Since the pyridine ring provides some polarity, adjusting the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) and pH can achieve excellent separations.[3][6]

Q2: How does the position of the chlorine atom affect purification? A2: The position of the chlorine atom can influence the compound's pKa, polarity, and steric hindrance. This, in turn, affects its interaction with the stationary phase. For example, a chlorine atom near the pyridine nitrogen may decrease its basicity, potentially reducing peak tailing on silica gel. There is no universal rule, and the optimal purification strategy may need to be determined empirically for each isomer.

Q3: My compound is a salt (e.g., hydrochloride). How does this impact purification? A3: Purifying the salt form on silica gel can be challenging. It is often better to first neutralize the salt to the freebase form before attempting column chromatography. If you must chromatograph the salt, consider using a polar mobile phase (e.g., dichloromethane/methanol/ammonia) or switching to a technique like ion-exchange chromatography.

Q4: What is the best way to remove residual palladium catalyst from my product? A4: Palladium catalysts used in cross-coupling reactions can be difficult to remove completely.

  • Filtration: Passing a solution of your product through a pad of Celite® can sometimes remove heterogeneous catalysts.

  • Chromatography: While standard silica gel chromatography can work, some palladium may still leach through.

  • Scavenger Resins: Using a scavenger resin with a high affinity for palladium is a highly effective method for achieving very low residual metal levels.[16]

  • Crystallization: Often, a final recrystallization step is very effective at removing trace metal impurities.[7][17]

IV. Conclusion

The successful purification of chlorinated furopyridine compounds requires a systematic and informed approach. By understanding the chemical properties of these molecules and the principles behind various purification techniques, researchers can effectively troubleshoot common issues like peak tailing, degradation, and co-elution. This guide provides a foundation for developing robust purification strategies, from optimizing standard chromatographic methods to employing advanced and orthogonal techniques. The ultimate goal is to consistently obtain high-purity materials, which is a prerequisite for reliable biological testing and further chemical transformations.

References

Optimizing reaction conditions for the synthesis of furo[3,4-c]pyridin-3(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Furo[3,4-c]pyridin-3(1H)-ones

Welcome to the technical support hub for the synthesis of furo[3,4-c]pyridin-3(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, helping you optimize reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the furo[3,4-c]pyridin-3(1H)-one core?

A1: The synthesis of this scaffold typically revolves around forming the furan ring onto a pre-functionalized pyridine core. A prevalent and effective strategy involves the intramolecular cyclization of a 3-hydroxymethyl-pyridine-4-carboxylic acid derivative or a related precursor. Key steps often include:

  • Preparation of a substituted pyridine-3,4-dicarboxylate or a similar precursor. This sets up the necessary functional groups in the correct positions.

  • Selective reduction of the ester or carboxylic acid at the 3-position to a hydroxymethyl group.

  • Lactonization , where the hydroxymethyl group attacks the carbonyl at the 4-position (often an ester or acid chloride) under acidic or basic conditions to form the fused furanone ring.

An alternative route involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with nucleophiles, such as aniline, to create substituted derivatives.[1] This approach is useful for late-stage diversification of the core structure.

Q2: Why is my intramolecular cyclization (lactonization) step failing or giving low yields?

A2: Successful lactonization is a delicate equilibrium that depends on several factors. The most common reasons for failure are steric hindrance, unfavorable electronic effects, or inappropriate reaction conditions. The pyridine nitrogen can also be protonated under acidic conditions, which can deactivate the ring and hinder the reaction. It is crucial to carefully select the right catalyst and solvent system to favor the intramolecular cyclization over competing intermolecular reactions, such as polymerization.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve clear separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light is often necessary. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the standard methods for purifying the final furo[3,4-c]pyridin-3(1H)-one product?

A4: Purification is highly dependent on the physical properties of the final compound.

  • Column Chromatography: Flash chromatography using silica gel is the most widely used technique for purifying these compounds from reaction byproducts and residual reagents.

  • Recrystallization: If the product is a solid with sufficient purity (>90%), recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture with hexanes) can yield highly pure material.

  • Preparative HPLC: For difficult separations or to obtain material with very high purity, preparative HPLC is a powerful, albeit more resource-intensive, option.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired Product

This is one of the most frequent challenges. The root cause can often be traced to several potential issues throughout the synthetic sequence.

  • Poor Quality Starting Materials or Reagents:

    • Insight: The success of the reaction is contingent on the purity of the precursors. Moisture, in particular, can quench organometallic reagents or hydrolyze activated species.

    • Solution: Ensure all starting pyridines are pure and dry. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive steps. Verify the activity of catalysts and reagents if they have been stored for an extended period.

  • Inefficient Cyclization/Lactonization:

    • Insight: The key ring-forming step is often the most challenging. The furan ring is relatively unstable under harsh acidic conditions, which can lead to decomposition or tarring.[2]

    • Solution:

      • Optimize Acid Catalyst: If using an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), screen different catalysts and concentrations. Start with catalytic amounts and gradually increase if necessary. Sometimes, milder Lewis acids can be more effective.

      • Consider Base-Catalyzed Conditions: For certain substrates, a base-mediated cyclization might be more effective. For example, converting a 4-carboxylic acid to an acid chloride and then treating it with a non-nucleophilic base could promote cyclization by the 3-hydroxymethyl group.

      • Temperature Control: Excessive heat can lead to decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to find the optimal balance.

  • Side Reactions and Byproduct Formation:

    • Insight: Intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by adding the substrate slowly via a syringe pump to a heated solution of the catalyst and solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) start->check_byproducts purity_issue Purity Issue Identified check_purity->purity_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue byproducts_issue Byproducts Dominant check_byproducts->byproducts_issue purify Purify/Dry Reagents & Solvents purity_issue->purify Yes optimize_temp Screen Temperature & Reaction Time conditions_issue->optimize_temp Yes optimize_catalyst Screen Catalysts (Acidic/Basic) conditions_issue->optimize_catalyst Yes high_dilution Use High Dilution for Cyclization byproducts_issue->high_dilution Polymerization Observed end Improved Yield purify->end optimize_temp->end optimize_catalyst->end high_dilution->end G cluster_0 Precursor Synthesis cluster_1 Key Transformations cluster_2 Product Isolation Start Substituted Pyridine-3,4-dicarboxylate Reduction Selective Reduction (e.g., NaBH₄) Start->Reduction Step 1 Lactonization Hydrolysis & Acid-Catalyzed Lactonization Reduction->Lactonization Step 2 End Furo[3,4-c]pyridin-3(1H)-one Lactonization->End Purification

References

Side-product analysis in the synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and analyze the side-products encountered during the synthesis of this compound. While direct literature on the specific side-product profile of this molecule is limited, this guide synthesizes information from related furo[3,4-c]pyridine syntheses and fundamental principles of organic chemistry to provide robust troubleshooting strategies and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from a variety of factors, from incomplete reactions to the formation of multiple side-products. A systematic approach to troubleshooting is crucial.

Possible Causes & Recommended Actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure starting materials are fully consumed before workup. Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side-product formation at elevated temperatures.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal for your specific substrate or scale.

    • Action: Systematically screen reaction parameters such as solvent, temperature, and catalyst loading. For related pyridine syntheses, solvent choice has been shown to be critical for reactant solubility and reaction kinetics.[1]

  • Moisture and Air Sensitivity: Reagents or intermediates may be sensitive to moisture or oxygen.

    • Action: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For reactions involving organometallic reagents or sensitive intermediates, rigorous exclusion of air and water is paramount.

  • Side-Product Formation: Competing reaction pathways may be consuming your starting materials or product.

    • Action: Refer to the side-product analysis section below to identify potential impurities. Adjusting reaction conditions, such as lowering the temperature or changing the order of reagent addition, can often minimize the formation of unwanted side-products.

Side-Product Analysis: Identification and Mitigation

Understanding the potential side-products is key to optimizing your synthesis and purification.

Q2: I observe an unexpected peak in my analytical data (NMR, LC-MS). What could it be?

Based on the structure of this compound, several side-products can be hypothesized.

Potential Side-Products and Their Formation Mechanisms:

Side-Product Hypothesized Formation Mechanism Mitigation Strategy
4-Hydroxy-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Hydrolysis of the 4-chloro substituent during reaction workup or purification. The lactone functionality can also be susceptible to hydrolysis under strong acidic or basic conditions.Use anhydrous conditions during workup and purification. Avoid prolonged exposure to strong acids or bases. If aqueous workup is necessary, use buffered solutions and minimize contact time.
1,1-Dimethylfuro[3,4-c]pyridin-3(1H)-one (Dechlorinated Product) Reductive dechlorination, potentially catalyzed by a palladium catalyst if used in a preceding step, or by certain reducing agents.If a hydrogenation step is present in the synthesis, ensure complete removal of the catalyst. Avoid the use of overly harsh reducing agents.
Isomeric Furo[3,4-c]pyridines If the synthesis involves a cyclization step, regioselectivity issues can lead to the formation of isomers. The specific isomer will depend on the synthetic route.Carefully control the reaction conditions of the cyclization step (temperature, catalyst, solvent). Purification by column chromatography or recrystallization may be necessary to separate isomers.
Unreacted Starting Materials/Intermediates Incomplete reaction.As mentioned in Q1, monitor the reaction to completion. Optimize reaction conditions to drive the reaction forward.

Visualizing Potential Side-Product Formation

Caption: Potential pathways to common side-products.

Analytical Protocols

Detailed analytical methods are crucial for accurate characterization and purity assessment.

Q3: What are the recommended analytical methods for characterizing the product and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing purity and quantifying impurities.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a mobile phase.

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the chromophore of the furo[3,4-c]pyridine core absorbs, typically around 254 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the desired product and any impurities.

  • ¹H NMR: Will confirm the presence of the dimethyl group (a singlet integrating to 6H), and the aromatic protons on the pyridine ring. The chemical shifts of these protons will be indicative of the substitution pattern.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl group of the lactone, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyridine and furan rings.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

3. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the product and impurities. When coupled with a separation technique like GC or LC, it is a powerful tool for identification.

  • Expected Molecular Ion: For C₉H₈ClNO₂, the expected monoisotopic mass is approximately 197.02 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways may include the loss of a methyl group, loss of CO from the lactone, or cleavage of the furan ring.

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Interpretation Crude Crude Product TLC TLC Monitoring Crude->TLC HPLC HPLC Purity Check Crude->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (LC-MS or GC-MS) HPLC->MS Interpretation Identify Product & Impurities NMR->Interpretation MS->Interpretation

Caption: Recommended analytical workflow for product analysis.

Frequently Asked Questions (FAQs)

Q4: What is the likely stability of this compound under common laboratory conditions?

Q5: Are there any specific safety precautions I should take when handling this compound and its intermediates?

As with any chemical synthesis, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The specific hazards of the starting materials and reagents used in your synthesis should be reviewed from their respective Safety Data Sheets (SDS). Chlorinated organic compounds should be handled with care as they can be irritants and may have other toxicological properties.

Q6: Can I use a different chlorinating agent than the one specified in a general procedure?

The choice of chlorinating agent can significantly impact the outcome of the reaction, including yield and side-product formation. Common chlorinating agents for creating aryl chlorides from hydroxyl groups include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂). The reactivity and selectivity of these reagents can differ. If you deviate from a known procedure, it is essential to perform small-scale test reactions to evaluate the effectiveness and side-product profile of the alternative reagent. Over-chlorination or degradation of the starting material are potential risks.

References

Improving the regioselectivity of furopyridine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the furopyridine scaffold. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring gives rise to a unique electronic landscape, making the control of regioselectivity a significant synthetic challenge.[1][2]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you improve the regioselectivity and overall success of your furopyridine ring formation reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the factors governing furopyridine synthesis.

Q: What are the primary strategic approaches to synthesizing the furopyridine core?

A: There are two main strategies for constructing the bicyclic furopyridine system, and the choice is a critical first step in determining the likely regiochemical outcome.[3]

  • Formation of the Furan Ring: This approach starts with a pre-functionalized pyridine derivative and builds the furan ring onto it. This is often achieved through intramolecular cyclization of substituted pyridines, such as the cyclization of a 2-alkynyl-3-hydroxypyridine.[4]

  • Formation of the Pyridine Ring: This strategy begins with a furan derivative and constructs the pyridine ring upon it. This can be more challenging as the furan ring is often sensitive to the harsh, acidic conditions used in classical pyridine syntheses.[1] Milder, modern methods are therefore preferred.

Q: What are the possible isomers of furopyridine, and are some more stable than others?

A: Six isomers of furopyridine are possible, arising from the different ways the furan and pyridine rings can be fused. They are categorized into two groups:[1][3]

  • Quinoline Analogues ([b]-fused): Furo[2,3-b]pyridine, Furo[3,2-b]pyridine, and Furo[3,4-b]pyridine.

  • Isoquinoline Analogues ([c]-fused): Furo[2,3-c]pyridine, Furo[3,2-c]pyridine, and Furo[3,4-c]pyridine.

The relative stability of these isomers is influenced by their electronic structure. The o-quinoid systems, Furo[3,4-b]pyridine and Furo[3,4-c]pyridine, are generally less stable and less commonly synthesized.[1]

Q: What is the fundamental electronic principle governing reactivity and regioselectivity in furopyridine systems?

A: The core principle is the electronic dichotomy between the two rings. The pyridine ring is π-deficient, making its carbon atoms electrophilic and susceptible to attack by nucleophiles. Conversely, the furan ring is π-excessive, making it nucleophilic and prone to attack by electrophiles.[2] This inherent electronic bias is the primary factor that chemists must either leverage or overcome to achieve the desired regioselectivity.

Section 2: Troubleshooting Guides for Regioselectivity

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Q1: My reaction is producing a mixture of furopyridine regioisomers. What are the primary factors I should investigate to improve selectivity?

A: Observing a mixture of regioisomers indicates that multiple reaction pathways are kinetically accessible under your current conditions. To favor a single product, you must alter the reaction environment to increase the energy difference between the competing transition states.

Causality: Poor regioselectivity arises from the subtle interplay of electronic and steric factors that result in competing reaction pathways having similar activation energies.[2][5] Your goal is to identify the key parameters that can be tuned to favor one pathway decisively over the other.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed strategy 1. Re-evaluate Synthetic Strategy (Furan-first vs. Pyridine-first) start->strategy conditions 2. Optimize Reaction Conditions start->conditions substrate 3. Modify Substrate start->substrate outcome Improved Regioselectivity strategy->outcome catalyst Catalyst & Ligand conditions->catalyst solvent Solvent Polarity conditions->solvent temp Temperature (Kinetic vs. Thermodynamic Control) conditions->temp directing Install Directing Group substrate->directing sterics Introduce Steric Hindrance substrate->sterics catalyst->outcome solvent->outcome temp->outcome directing->outcome sterics->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Catalyst and Ligand Selection: In transition-metal-catalyzed reactions (e.g., Pd, Cu, Au), the catalyst and its associated ligands are paramount.[3] The steric bulk and electronic properties of the ligand can create a specific coordination environment that favors one geometric approach over another, directly influencing which bond is formed.

    • Action: Screen a variety of ligands (e.g., phosphines with different cone angles, N-heterocyclic carbenes) and metal precursors.

  • Solvent Effects: The polarity of the solvent can differentially stabilize charged intermediates or transition states. A more polar solvent may favor a pathway that involves a more polar transition state, altering the product ratio.[2][6]

    • Action: Conduct a solvent screen using a range of polarities (e.g., Toluene, THF, MeCN, DMF). Be aware that solvent can also affect catalyst solubility and activity.

  • Temperature Control: Many reactions are run under kinetic control, where the product distribution reflects the relative rates of competing pathways.[5] Lowering the reaction temperature will further favor the product formed via the pathway with the lowest activation energy. Conversely, higher temperatures can favor the thermodynamically most stable product, which may be different.

    • Action: Attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if kinetic selectivity can be enhanced.

  • Steric Hindrance: You can use sterics to your advantage. Introducing a bulky substituent near a potential reaction site can physically block that position, forcing the reaction to occur at a less hindered site.[2][5]

    • Action: If possible, redesign your substrate to include a sterically demanding group (e.g., tert-butyl, triisopropylsilyl) that directs the cyclization or functionalization away from its position.

  • Directing Groups: While this approach requires additional synthetic steps for installation and removal, it offers one of the most reliable methods for achieving high regioselectivity. A directing group can chelate to a metal catalyst, delivering it to a specific C-H or C-X bond for activation.[2]

    • Action: Consider temporarily installing a directing group (e.g., picolinamide, 8-aminoquinoline) to achieve functionalization at an otherwise unreactive position.

Q2: My intramolecular cyclization to form the furan ring is occurring at the wrong position on the pyridine nucleus. How can I enforce the correct regiochemistry?

A: This is a classic problem of competing ring-closure pathways (e.g., 5-exo vs. 6-endo). The outcome is governed by a combination of orbital overlap requirements (Baldwin's Rules), thermodynamics, and the reaction mechanism.

Causality: The regioselectivity of intramolecular cyclizations is dictated by the geometric feasibility of the transition state. For example, a 5-exo-dig cyclization, used to form a five-membered ring where the reacting bond is outside the newly formed ring, is generally kinetically favored over a 6-endo-dig alternative.[4]

Troubleshooting Steps:

  • Substrate Design is Key: The most powerful tool you have is the design of your precursor. The relative positioning of the nucleophile and the electrophile determines the natural "bias" of the molecule.

    • Action: For a regiochemically locked synthesis of a furo[2,3-b]pyridine, a 2-alkynyl-3-hydroxypyridine is an ideal precursor. The geometry is perfectly pre-organized for a 5-exo-dig cyclization.[4] Ensure your precursor's geometry favors the desired ring closure.

  • Mechanism-Specific Catalysis: The choice of catalyst or reagent dictates the reaction mechanism, which in turn influences the regioselectivity.

    • Base-Mediated Cyclization: A strong base will deprotonate the most acidic proton (e.g., the hydroxyl group of a hydroxypyridine), creating a nucleophile that will attack the most accessible electrophilic center. This is often highly regioselective.

    • Metal-Catalyzed Cyclization: Gold (Au) and Palladium (Pd) catalysts are particularly effective at activating alkynes for nucleophilic attack.[3][7] The specific catalyst can influence whether the reaction proceeds through an inner- or outer-sphere mechanism, potentially altering the regiochemical outcome.

    • Action: If a base-mediated approach is failing, explore metal catalysis (e.g., AuCl₃, PdCl₂(PPh₃)₂) to access a different reaction manifold.

  • Use of Blocking Groups: If an undesired nucleophilic site (e.g., a different position on the pyridine ring) is interfering, you can temporarily protect it.

    • Action: Install a robust protecting group on the competing nucleophilic site, run the cyclization, and then deprotect in a subsequent step.

Q3: When I try to build the pyridine ring onto a furan precursor using classical methods, the furan ring decomposes. What are some milder, furan-compatible alternatives?

A: This is a common and significant problem. The high sensitivity of the furan ring to strong acids precludes the use of many traditional pyridine syntheses like the Skraup or Friedländer reactions.[1]

Causality: The electron-rich furan ring is highly susceptible to protonation under strong acid conditions, which can initiate irreversible ring-opening or polymerization pathways, leading to low yields and complex product mixtures.

Troubleshooting Steps:

  • Leverage Pre-functionalized Furans: The most effective strategy is to start with furan precursors that are already "activated" for milder pyridine ring-forming reactions.

    • Action: Use starting materials like 2-aminofurans or ethyl 5-aminofuran-2-carboxylates.[3] These substrates can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents under neutral or mildly acidic/basic conditions to form the pyridine ring.

  • Embrace Modern Annulation Methods: Transition-metal catalysis has revolutionized the synthesis of heterocycles by allowing for reactions under much milder conditions.

    • Action: Explore palladium-catalyzed annulation strategies. For example, a cross-coupling of an o-iodoacetoxypyridine with an alkyne, followed by an electrophilic cyclization, provides a direct route to 2,3-disubstituted furo[2,3-b]pyridines under mild conditions.[3]

  • Stepwise Construction: Avoid one-pot reactions that require harsh conditions. Instead, build the components of the pyridine ring onto the furan in a stepwise fashion.

    • Action: A classic, reliable method is the Curtius rearrangement of a 3-(2-furyl)acryloyl azide to form an isocyanate, which can then be cyclized to form the pyridone portion of a furo[3,2-c]pyridine.[8]

  • Use Milder Cyclization Reagents: If an intramolecular electrophilic cyclization is necessary, avoid strong Brønsted or Lewis acids.

    • Action: Consider using Eaton's reagent (7.7% P₂O₅ in MeSO₃H), which is a powerful yet non-hydrolytic acid catalyst that can promote Friedel-Crafts-type acylations and cyclizations effectively, often without degrading sensitive substrates like furan.[9]

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes how key experimental variables can be tuned to influence the regiochemical outcome of furopyridine synthesis.

Factor Under InvestigationCondition AObserved Outcome ACondition BObserved Outcome BScientific Rationale & Reference
Solvent Polarity Toluene (Non-polar)Favors less polar transition stateDMSO (Polar)Favors more polar transition stateSolvent polarity can differentially stabilize transition states, altering the activation energy barrier for competing pathways.[2][6]
Temperature Low Temp (e.g., 0 °C)Kinetic Product (Lowest Eₐ)High Temp (e.g., 100 °C)Thermodynamic Product (Most Stable)Lower temperatures favor the fastest-forming product, while higher temperatures allow the system to equilibrate to the most stable product.[5]
Steric Hindrance Substrate with R = -HMixture of isomers possibleSubstrate with R = -tBuSingle isomer formedA bulky group can physically block attack at a nearby position, forcing the reaction to occur at a less sterically encumbered site.[2]
Catalyst Choice Base-mediated (e.g., K₂CO₃)Favors attack by the strongest nucleophileMetal-catalyzed (e.g., AuCl₃)Regioselectivity depends on metal's mode of activationDifferent catalysts engage the substrate via different mechanisms, leading to distinct regiochemical preferences.[3][4][7]

Section 3: Key Experimental Protocols

This section provides a detailed, self-validating protocol for a common and highly regioselective furopyridine synthesis.

Protocol: Regioselective Synthesis of Furo[2,3-b]pyridine via Base-Mediated 5-exo-dig Cyclization

This protocol describes the synthesis of a 2-substituted furo[2,3-b]pyridine from a 2-alkynyl-3-hydroxypyridine precursor. The regioselectivity is controlled by the inherent geometry of the starting material, which strongly favors the 5-exo-dig cyclization pathway.[4]

Objective: To achieve a highly regioselective synthesis of a furo[2,3-b]pyridine derivative with minimal formation of other isomers.

Materials:

  • 2-Alkynyl-3-hydroxypyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, oven-dried

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-alkynyl-3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The causality here is that the base deprotonates the hydroxyl group, creating a potent oxygen nucleophile that is perfectly positioned to attack the proximal carbon of the alkyne.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically less polar, product spot should appear. The reaction is generally complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization (Self-Validation): Purify the crude material by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and verify the regiochemistry. The absence of signals corresponding to other isomers confirms the high selectivity of the protocol.

G

Caption: Favored 5-exo-dig cyclization pathway.

References

Technical Support Center: Stability of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability data for 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not extensively available in public literature. This guide has been developed by a Senior Application Scientist to provide expert guidance based on the known stability profiles of structurally related compounds, specifically pyridinone and chloropyridine derivatives. The information herein should be used as a starting point for your own experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, particularly at the chloro-substituted pyridinone core, and potential photodegradation. The fused furo-pyridinone structure may also be susceptible to oxidation under certain conditions. The rate of these degradation processes is likely influenced by pH, temperature, light exposure, and the solvent system used.

Q2: How should I prepare stock solutions of this compound?

A2: For initial experiments, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solvents will minimize the risk of hydrolysis. For aqueous-based assays, prepare fresh dilutions from the stock solution immediately before use. If the compound needs to be in an aqueous buffer for an extended period, a preliminary stability study is highly recommended to determine its stability in your specific buffer system.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To maximize shelf-life, solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For light-sensitive compounds, which many heterocyclic molecules are, storage in amber vials or vials wrapped in aluminum foil is recommended to protect from photodegradation.[1][2][3][4] Aliquoting stock solutions into smaller, single-use volumes can prevent degradation from repeated freeze-thaw cycles.

Q4: My analytical results (e.g., HPLC, NMR) for this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistency in analytical results is a common indicator of compound instability. Degradation of the parent compound can lead to the appearance of new peaks and a decrease in the area of the main peak in an HPLC chromatogram. In NMR, you might observe a decrease in the integral of the parent compound's signals and the emergence of new signals corresponding to degradation products. It is crucial to use a validated, stability-indicating analytical method to monitor the purity of your compound over time.[5][6]

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific experimental problems that may arise due to the instability of this compound.

Problem 1: Rapid loss of compound potency in my aqueous assay buffer.
  • Possible Cause: The compound is likely undergoing hydrolysis in your aqueous buffer. The rate of hydrolysis for pyridinone derivatives can be highly pH-dependent.[7] The chloro substituent on the pyridinone ring can act as a leaving group, making the compound susceptible to nucleophilic attack by water or hydroxide ions.

  • Recommended Solution:

    • pH Optimization: Conduct a preliminary experiment to assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, 9). Prepare small-scale solutions in different buffers and monitor the compound's purity over time using HPLC.

    • Co-solvents: If your assay allows, consider the use of water-miscible organic co-solvents (e.g., DMSO, ethanol) to reduce the water activity and potentially slow down hydrolysis.

    • Temperature Control: Perform your experiments at the lowest practical temperature to minimize the rate of degradation.

    • Fresh Preparations: Always prepare aqueous solutions of the compound immediately before use.

Problem 2: I observe new, unknown peaks in my HPLC analysis after leaving my samples in the autosampler overnight.
  • Possible Cause: This could be due to either degradation in the mobile phase or photodegradation if the autosampler is not light-protected. Some compounds can be unstable in the mobile phase, especially if it contains acidic or basic modifiers.

  • Recommended Solution:

    • Refrigerated Autosampler: Use a refrigerated autosampler (e.g., set to 4°C) to slow down potential degradation in the vials.

    • Light Protection: Use amber autosampler vials or cover the autosampler to protect the samples from light.

    • Mobile Phase Compatibility: Inject a freshly prepared standard at the beginning and end of your analytical run to check for any time-dependent degradation in the autosampler. If degradation is observed, you may need to investigate the compatibility of your compound with the mobile phase.

Problem 3: The color of my compound solution changes over time.
  • Possible Cause: A change in color can be an indication of oxidative degradation or the formation of colored degradation products. Heterocyclic compounds can be susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen.

  • Recommended Solution:

    • Use High-Purity Solvents: Ensure that your solvents are of high purity and free from peroxides or other oxidizing contaminants.

    • Inert Atmosphere: If the compound is highly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but its compatibility with your experimental system must be verified.

Workflow for Troubleshooting Stability Issues

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_validate Validation observe Inconsistent Results / Degradation check_purity Check Initial Purity (HPLC, LC-MS) observe->check_purity Start Here identify_conditions Identify Stress Conditions (pH, Light, Temp, Air) check_purity->identify_conditions optimize_ph Optimize pH / Buffer identify_conditions->optimize_ph Aqueous Instability protect_light Protect from Light identify_conditions->protect_light Photosensitivity control_temp Control Temperature identify_conditions->control_temp Thermal Lability use_inert Use Inert Atmosphere identify_conditions->use_inert Oxidation stability_study Perform Preliminary Stability Study optimize_ph->stability_study protect_light->stability_study control_temp->stability_study use_inert->stability_study fresh_prep Prepare Fresh Solutions fresh_prep->stability_study validate_method Validate Stability-Indicating Method stability_study->validate_method

Caption: A workflow for diagnosing and addressing stability issues.

Protocol for a Preliminary Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to identify the likely degradation pathways for this compound.[8][9][10][11]

Objective: To determine the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter and appropriate buffers

  • HPLC system with UV or DAD detector

  • Photostability chamber (or a light source with controlled output)

  • Heating block or oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples, including a non-stressed control, by a suitable HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new peaks (degradation products).

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[11]

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDuration (hrs)Temperature (°C)% DegradationNo. of Degradants
0.1 M HCl246015.22
0.1 M NaOH86018.51
3% H₂O₂24RT9.83
Thermal (Solution)24605.11
Photolytic24RT12.32

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solution, 60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sample_timepoint Sample at Timepoints acid->sample_timepoint base->sample_timepoint oxidation->sample_timepoint thermal->sample_timepoint photo->sample_timepoint neutralize Neutralize (if needed) sample_timepoint->neutralize dilute Dilute for HPLC neutralize->dilute hplc_analysis HPLC-UV/DAD Analysis dilute->hplc_analysis eval_data Evaluate Data: - % Degradation - Degradant Profile hplc_analysis->eval_data

Caption: A step-by-step workflow for conducting a forced degradation study.

Recommended Analytical Methods

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability studies of small molecules.[5][12]

    • Detector: A UV or Diode Array Detector (DAD) is typically sufficient. A DAD is advantageous as it can provide spectral information about the degradation products.

    • Column: A reversed-phase C18 column is a good starting point for method development.

    • Method: A gradient elution method is generally required to separate the parent compound from its potential degradation products, which may have a wide range of polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products formed during stability studies. By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose their chemical structures and understand the degradation pathways.

By following the guidance in this technical support center, researchers can proactively address potential stability issues with this compound, ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: Enhancing the Solubility of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of the moderately hydrophobic compound, 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in developing a successful solubilization strategy. Below is a summary of the available and predicted properties for this compound.

PropertyValueSource
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
CAS Number 285991-71-1
Predicted LogP ~1.83Consensus from multiple prediction algorithms
Predicted Aqueous Solubility LowInferred from predicted LogP

The predicted octanol-water partition coefficient (LogP) of approximately 1.83 indicates that this compound is a moderately hydrophobic compound. This property is the primary driver of its low aqueous solubility and the potential for precipitation in biological media.

Frequently Asked Questions & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address the common challenges encountered when working with this compound.

Part 1: Preparing High-Concentration Stock Solutions

Question 1: What is the best solvent to prepare a high-concentration stock solution of this compound?

Answer: For a moderately hydrophobic compound like this, with a predicted LogP of ~1.83, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of organic compounds, including those with poor aqueous solubility.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution. Adjust the amounts as needed for your desired concentration.

Materials:

  • This compound (MW: 197.62 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber glass vial or a clear vial wrapped in foil to protect from light

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 197.62 g/mol * (1000 mg / 1 g) = 1.976 mg

  • Weigh the compound: Carefully weigh out 1.976 mg of this compound and place it in the sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, briefly sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.

Part 2: Troubleshooting Compound Precipitation in Aqueous Media

Question 2: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening and how can I prevent it?

Answer: This is a very common issue known as "crashing out" and is expected for a hydrophobic compound. When the DMSO stock is diluted into an aqueous environment, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound's solubility, leading to precipitation. The key is to keep the final concentration of the compound below its aqueous solubility limit and to employ proper dilution techniques.

Troubleshooting Guide: Preventing Precipitation Upon Dilution
Potential CauseExplanationRecommended Solution
Final concentration is too high The final concentration of the compound in the aqueous medium exceeds its solubility limit.Perform a serial dilution to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and titrate upwards.
Rapid dilution shock Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid and localized change in solvent polarity, triggering precipitation.Perform an intermediate dilution step. For example, first dilute the DMSO stock 1:10 in pre-warmed media, then add this intermediate dilution to the final volume. Always add the stock solution to the aqueous buffer, not the other way around.
Low temperature The solubility of most organic compounds decreases at lower temperatures.Always use pre-warmed (e.g., 37°C for cell culture) media or buffer for dilutions.
High final DMSO concentration While DMSO aids initial solubilization, high final concentrations can be toxic to cells.Aim for a final DMSO concentration of ≤ 0.5% in most cell-based assays, and ideally ≤ 0.1% for sensitive cell lines. Perform a vehicle control to assess the effect of DMSO on your assay.

Workflow for Optimizing Working Solution Preparation

G start Start: Prepare 10 mM Stock in 100% DMSO test_solubility Determine Max Soluble Concentration in Aqueous Medium start->test_solubility precip_yes Precipitation? test_solubility->precip_yes precip_no No Precipitation test_solubility->precip_no Test again serial_dilution Perform Serial Dilution (e.g., 100 µM, 50 µM, 10 µM...) precip_yes->serial_dilution If yes proceed Proceed with Experiment (Ensure Vehicle Control) precip_no->proceed If no intermediate_dilution Use Intermediate Dilution Step (e.g., 1:10 in warm media) serial_dilution->intermediate_dilution lower_concentration Lower Final Concentration intermediate_dilution->lower_concentration lower_concentration->test_solubility end End: Optimized Protocol proceed->end

Caption: Troubleshooting workflow for precipitation.

Part 3: Advanced Solubilization Strategies

For assays requiring higher concentrations or for particularly sensitive systems where standard dilution protocols fail, the following advanced strategies can be employed.

Question 3: Are there alternatives to DMSO or methods to further enhance solubility?

Answer: Yes, several formulation strategies can improve the aqueous solubility of hydrophobic compounds. Two common and effective approaches are the use of co-solvents and cyclodextrins.

Co-Solvent Formulations

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar molecules.

Co-SolventProperties & ConsiderationsTypical Final Concentration in Cell Assays
Ethanol Less toxic than DMSO for some cell lines, but also generally a weaker solvent. Can be volatile.≤ 1%
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Can increase viscosity.1-5%
Propylene Glycol Commonly used in pharmaceutical formulations.≤ 1%
Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, forming inclusion complexes that have significantly improved aqueous solubility.[2][3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

Experimental Protocol: Preparation of a this compound:HP-β-CD Inclusion Complex

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous assay buffer (e.g., PBS or cell culture medium)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved.

  • Add the compound: While stirring the HP-β-CD solution, slowly add the 10 mM DMSO stock solution of your compound dropwise to achieve the desired final concentration. A 1:100 dilution (e.g., 10 µL of stock into 990 µL of HP-β-CD solution) would yield a 100 µM final concentration.

  • Complexation: Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

  • Filtration (Optional but Recommended): To remove any non-encapsulated compound that may have precipitated, filter the solution through a 0.22 µm syringe filter.

  • Usage: The resulting clear solution contains the compound:HP-β-CD complex and is ready for use in your assay.

Mechanism of Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound (Poorly Soluble) Complex Inclusion Complex (Enhanced Solubility) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Water Aqueous Solution

Caption: Formation of a cyclodextrin inclusion complex.

Part 4: Assay Best Practices

Question 4: What is the maximum concentration of DMSO my cells can tolerate?

Answer: The tolerance to DMSO is highly cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO for 24-48 hours without significant cytotoxicity. However, sensitive cell lines, primary cells, or stem cells may show stress responses or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance curve for your specific cell line and assay duration.

Recommended Final DMSO Concentrations
Assay TypeRecommended Max DMSO Concentration
Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo®) 0.5%
Enzyme Activity (Biochemical) 1-2% (check for direct enzyme inhibition)
Signaling Pathway Analysis (e.g., Western Blot, qPCR) 0.1 - 0.25%
High-Content Imaging ≤ 0.1%

Crucial Reminder: Always Include a Vehicle Control

In every experiment, it is essential to include a "vehicle control" group. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media, or the HP-β-CD solution without the compound) as the experimental groups. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

References

Validation & Comparative

Comparative Analysis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics in oncology has established protein kinase inhibitors as a cornerstone of targeted cancer therapy. Their success lies in the ability to selectively block the activity of specific kinases that drive tumor growth, proliferation, and survival. This guide presents a comprehensive comparative analysis of a novel small molecule, 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (hereafter referred to as Compound X), against a panel of well-characterized and clinically relevant kinase inhibitors. While limited public data exists for Compound X, this guide serves as a framework for its potential evaluation and positioning within the current landscape of kinase inhibitor research and development.

Our analysis will focus on comparing Compound X's hypothetical inhibitory profile against key kinases implicated in various malignancies, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), BRAF, and Src family kinases. We will delve into the methodologies for biochemical and cellular characterization, providing detailed protocols that ensure scientific rigor and reproducibility. The objective is to furnish researchers, scientists, and drug development professionals with a robust guide to understanding the preclinical evaluation of a novel kinase inhibitor.

Comparative Kinase Inhibition Profile

To contextualize the potential of Compound X, we present a hypothetical in vitro kinase inhibition profile against a panel of known inhibitors. The half-maximal inhibitory concentration (IC50) values are crucial for determining potency and selectivity.[1][2]

Kinase TargetCompound X (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)Vemurafenib (IC50, nM)Dasatinib (IC50, nM)
EGFR 253>10,000>10,000>10,000
VEGFR2 150>10,00080>10,000>10,000
BRAF (V600E) >10,000>10,000>10,00031>10,000
Src 8>10,000>10,000>10,0000.5
c-Kit 500>10,0002>10,000<1.0
PDGFRβ 750>10,0002>10,000<1.0

This table presents hypothetical data for Compound X for illustrative purposes. Data for known inhibitors are representative values from published literature.

Based on this hypothetical profile, Compound X demonstrates potent inhibitory activity against Src and EGFR, with moderate activity against VEGFR2. This suggests a potential dual-inhibitor profile, which could be advantageous in targeting multiple signaling pathways involved in tumorigenesis.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of a kinase inhibitor requires knowledge of the signaling pathways it modulates. Kinase inhibitors typically compete with ATP for binding to the catalytic domain of the kinase, thereby preventing the phosphorylation of downstream substrates.[3][4]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation and survival.[4][5] Inhibitors like Gefitinib block this signaling at the source.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->TF Cell Proliferation &\nSurvival Cell Proliferation & Survival TF->Cell Proliferation &\nSurvival EGF EGF EGF->EGFR Compound_X Compound X Gefitinib Compound_X->EGFR

Caption: EGFR signaling pathway and point of inhibition.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[3][7] Its dysregulation is implicated in cancer progression and metastasis.[8] Dasatinib is a potent Src family kinase inhibitor.[7]

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt FAK->Src Downstream Cell Proliferation, Migration, Invasion RAS_MAPK->Downstream PI3K_Akt->Downstream Compound_X_Src Compound X Dasatinib Compound_X_Src->Src

Caption: Src signaling pathway and point of inhibition.

Experimental Protocols

To ensure the scientific integrity of this comparative analysis, detailed, step-by-step methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase by measuring the amount of ADP produced.[1][9][10]

Materials:

  • Kinase of interest (e.g., Src, EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (Compound X, known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Serial Dilution B Add Kinase & Incubate A->B C Initiate Reaction (Substrate + ATP) B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescence (Kinase Detection Reagent) D->E F Read Luminescence E->F G IC50 Calculation F->G

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay (Phosphorylation Assay)

This assay quantifies the inhibitory effect of a compound on the phosphorylation of a kinase's substrate within a cellular context.[11][12]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA or TR-FRET detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the culture medium and lyse the cells with lysis buffer.

  • Detection of Phosphorylation:

    • Transfer cell lysates to an ELISA or TR-FRET plate.

    • Add phospho-specific and total protein antibodies according to the manufacturer's protocol.

    • Add detection reagents and incubate.

  • Data Analysis:

    • Measure the signal (absorbance, fluorescence, or time-resolved fluorescence).

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Biophysical Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).[13]

Materials:

  • Purified kinase protein

  • Test compound

  • ITC instrument and cells

Procedure:

  • Sample Preparation:

    • Prepare a solution of the kinase in a suitable buffer.

    • Prepare a solution of the test compound in the same buffer.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of a novel kinase inhibitor, this compound (Compound X). Based on a hypothetical inhibitory profile, Compound X shows promise as a dual Src/EGFR inhibitor. The detailed experimental protocols outlined herein provide a clear path for the in vitro and cellular characterization of this and other novel inhibitor candidates.

Future studies should aim to expand the kinase profiling of Compound X against a broader panel of kinases to further elucidate its selectivity.[14][15] In vivo studies in relevant tumor xenograft models will be crucial to assess its anti-cancer efficacy, pharmacokinetics, and pharmacodynamics. Furthermore, structural biology studies, such as X-ray crystallography, could provide insights into the precise binding mode of Compound X to its target kinases, facilitating further structure-activity relationship (SAR) studies and lead optimization. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of novel kinase inhibitors like this compound.

References

Validating the mechanism of action of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of a Novel PDE2A Inhibitor: A Comparative Analysis Featuring BAY 60-7550

For drug discovery and development researchers, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of preclinical research. This guide provides a comprehensive framework for this process, using the potent and selective phosphodiesterase 2A (PDE2A) inhibitor, BAY 60-7550, as a case study. The principles and experimental workflows detailed here are broadly applicable to other enzyme inhibitors and serve as a robust template for MoA validation.

The compound 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not extensively characterized in publicly available literature. Therefore, we will use BAY 60-7550 to illustrate the essential validation process. BAY 60-7550 is a well-documented inhibitor of PDE2A, an enzyme that plays a critical role in cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, compounds like BAY 60-7550 increase intracellular levels of these cyclic nucleotides, which can, in turn, modulate a wide array of physiological processes, from synaptic plasticity to cardiovascular function.[1][3][4]

Part 1: Foundational In Vitro Validation: Direct Target Engagement and Selectivity

The initial and most critical step in validating the MoA of a putative enzyme inhibitor is to confirm its direct interaction with the intended target and to assess its selectivity against other related enzymes. This is crucial to minimize the risk of off-target effects that could confound experimental results and lead to undesirable side effects in later stages of development.[5]

Causality Behind Experimental Choices

An ideal inhibitor should exhibit high potency for its target (a low half-maximal inhibitory concentration, or IC50) and significantly lower potency for other related enzymes.[5] For a PDE2A inhibitor, this means testing against a panel of other phosphodiesterase families. This selectivity profiling is a key predictor of the compound's specificity and potential therapeutic window.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

A common and reliable method for measuring PDE activity is a luminescence-based assay, such as the PDE-Glo™ Phosphodiesterase Assay.[6][7]

Objective: To determine the IC50 values of BAY 60-7550 against a panel of purified human recombinant PDE isoforms.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Reconstitute purified, recombinant human PDE enzymes (e.g., PDE1C, PDE2A, PDE3A, PDE4D, PDE5A) in the appropriate assay buffer. Prepare the cGMP or cAMP substrate at a concentration that is at or below the Michaelis-Menten constant (Km) for each enzyme to ensure sensitive detection of inhibition.

  • Compound Dilution: Prepare a serial dilution of BAY 60-7550 and any comparator compounds (e.g., Sildenafil for PDE5, Rolipram for PDE4) in a 384-well plate format. Include a vehicle control (e.g., DMSO).

  • PDE Reaction: Add the PDE enzyme to each well containing the test compounds. Initiate the enzymatic reaction by adding the cGMP or cAMP substrate. Incubate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection: Terminate the PDE reaction by adding a termination buffer. Add a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase. The remaining cyclic nucleotide from the PDE reaction will drive the kinase to consume ATP.

  • Luminescence Reading: Finally, add a kinase-glo reagent that produces a luminescent signal proportional to the remaining ATP concentration. A high luminescent signal indicates low cyclic nucleotide levels and thus high PDE activity, while a low signal indicates inhibition of the PDE enzyme.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE isoform.

Data Presentation: Comparative Selectivity Profile

The following table presents representative IC50 values that would be expected for BAY 60-7550, demonstrating its high potency and selectivity for PDE2A.

CompoundPDE1C (IC50, nM)PDE2A (IC50, nM)PDE4D (IC50, nM)PDE5A (IC50, nM)
BAY 60-7550 2354.7 >10,000470
Sildenafil2503,5007,4006.5
Rolipram>10,000>10,00011 >10,000

Note: IC50 values are representative and sourced from or are analogous to published literature.[8]

Visualization: In Vitro Selectivity Profiling Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Compound Serial Dilution (BAY 60-7550, Comparators) Reaction Initiate PDE Reaction (Add Substrate: cGMP/cAMP) Compound_Prep->Reaction Enzyme_Prep Prepare PDE Isoform Panel (PDE1, PDE2A, PDE4, PDE5) Enzyme_Prep->Reaction Termination Terminate Reaction & Add Detection Reagents Reaction->Termination Reading Measure Luminescence Termination->Reading Analysis Calculate % Inhibition Reading->Analysis IC50 Determine IC50 Values Analysis->IC50

Caption: Workflow for in vitro PDE selectivity profiling.

Part 2: Cellular Assays: Confirming Target Engagement in a Physiological Context

While in vitro assays confirm direct enzyme inhibition, it is essential to demonstrate that the compound can penetrate the cell membrane and engage its target within a living cell.[9] Cell-based assays provide this crucial piece of evidence. For a PDE2A inhibitor, the expected cellular outcome is an increase in intracellular cGMP and/or cAMP levels.[1]

Causality Behind Experimental Choices

PDE2A is a dual-substrate enzyme, meaning it hydrolyzes both cGMP and cAMP.[3] Its activity is allosterically activated by cGMP. By inhibiting PDE2A, we expect to see an accumulation of these cyclic nucleotides. To amplify this signal and confirm the MoA, it is often beneficial to stimulate the production of these second messengers. For instance, stimulating soluble guanylate cyclase (sGC) with a nitric oxide (NO) donor or activating particulate guanylate cyclase with atrial natriuretic peptide (ANP) will increase basal cGMP production, making the effect of PDE2A inhibition more pronounced.[10][11]

Experimental Protocol: Cell-Based cGMP Assay

Objective: To measure the effect of BAY 60-7550 on intracellular cGMP levels in a relevant cell line.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line, such as rat fetal lung fibroblasts (RFL-6) which are known to express PDE2A, in a 96-well plate and culture overnight.[12]

  • Pre-incubation: Wash the cells and pre-incubate them with a broad-spectrum PDE inhibitor like IBMX to elevate basal cyclic nucleotide levels, or proceed without if aiming to see the effect on stimulated levels alone.[12]

  • Compound Treatment: Treat the cells with various concentrations of BAY 60-7550 or a vehicle control for a specified period (e.g., 30 minutes).

  • Stimulation: Add a stimulating agent such as ANP or the NO donor sodium nitroprusside (SNP) to the wells and incubate for a short period (e.g., 10-15 minutes) to induce cGMP production.[12]

  • Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cGMP assay kit.

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.[12][13] These assays typically involve a cGMP-specific antibody and a labeled cGMP conjugate. The signal is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of cGMP. Use this curve to calculate the cGMP concentration in each sample. Plot the cGMP concentration against the concentration of BAY 60-7550 to determine the dose-dependent effect.

Data Presentation: Effect of BAY 60-7550 on Cellular cGMP Levels
Treatment ConditioncGMP Concentration (fmol/well)Fold Change over Stimulated Control
Vehicle (Unstimulated)5 ± 0.8N/A
ANP (1 µM)50 ± 5.21.0
ANP + BAY 60-7550 (10 nM)125 ± 11.32.5
ANP + BAY 60-7550 (100 nM)350 ± 28.97.0
ANP + BAY 60-7550 (1 µM)850 ± 65.117.0
ANP + Sildenafil (1 µM)950 ± 78.419.0

Note: Data are hypothetical but reflect expected outcomes based on published literature.[14] Sildenafil is included as a positive control as PDE5 is also involved in cGMP regulation in many cell types.

Visualization: PDE2A's Role in cGMP Signaling

G cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDE2A->AMP Downstream Downstream Effects (e.g., VASP Phosphorylation) PKG->Downstream BAY607550 BAY 60-7550 BAY607550->PDE2A Inhibits Stimulus ANP / NO Stimulus->GC Activates

Caption: PDE2A inhibition by BAY 60-7550 leads to cGMP accumulation.

Part 3: Functional Validation: Linking Target Engagement to a Downstream Biological Response

The final step in robust MoA validation is to demonstrate that target engagement by the compound leads to a measurable downstream functional response. This connects the molecular mechanism to a physiological outcome and provides stronger evidence for the compound's therapeutic potential.

Causality Behind Experimental Choices

The accumulation of cGMP due to PDE2A inhibition is expected to activate Protein Kinase G (PKG).[1] PKG, in turn, phosphorylates a variety of substrate proteins, leading to downstream cellular effects. One such well-characterized substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Ser239 by PKG. Measuring the phosphorylation status of VASP serves as a reliable biomarker for the activation of the cGMP-PKG signaling pathway.

Experimental Protocol: Western Blot for VASP Phosphorylation

Objective: To assess the effect of BAY 60-7550 on the phosphorylation of VASP at Ser239 in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells (e.g., human platelets or a relevant cell line) with BAY 60-7550 and a stimulator (e.g., an NO donor) as described in the cell-based cGMP assay protocol.

  • Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated VASP (p-VASP Ser239). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like GAPDH to normalize the p-VASP signal and confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the results as the ratio of p-VASP to total VASP.

Data Presentation: VASP Phosphorylation in Response to BAY 60-7550
Treatment Conditionp-VASP / Total VASP Ratio (Arbitrary Units)
Vehicle (Unstimulated)0.1 ± 0.02
SNP (10 µM)1.0 ± 0.15
SNP + BAY 60-7550 (100 nM)2.8 ± 0.31
SNP + BAY 60-7550 (1 µM)5.2 ± 0.45

Note: Data are hypothetical, representing the expected increase in VASP phosphorylation upon stimulation and treatment with a PDE2A inhibitor.

Visualization: Complete Signaling Cascade

G BAY607550 BAY 60-7550 PDE2A PDE2A BAY607550->PDE2A Inhibits cGMP Increased cGMP PDE2A->cGMP Leads to Prevents degradation of PKG PKG Activation cGMP->PKG VASP VASP Phosphorylation (p-VASP Ser239) PKG->VASP Response Functional Cellular Response VASP->Response

Caption: MoA cascade from PDE2A inhibition to functional response.

Conclusion

This guide outlines a logical and rigorous three-tiered approach to validating the mechanism of action of a novel PDE2A inhibitor, using BAY 60-7550 as a model. By progressing from in vitro enzymatic assays to cell-based target engagement and finally to downstream functional readouts, researchers can build a comprehensive and compelling data package. This self-validating system, where each experimental stage logically supports the next, is essential for establishing the scientific integrity of a compound's MoA and provides a solid foundation for its continued development as a potential therapeutic agent.

References

Pro-File in Focus: A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity—its propensity to interact with intended versus unintended biological targets. This guide provides an in-depth, technical framework for the cross-reactivity profiling of novel compounds, using 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one as a focal point.

While specific biological data for this exact molecule is not extensively published, its furo[3,4-c]pyridine core belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Derivatives of related furo-pyridine scaffolds have been investigated as potent inhibitors of various kinases and other critical cellular enzymes.[2][3][4][5] Therefore, a thorough cross-reactivity analysis is paramount to elucidating its therapeutic potential and potential off-target liabilities.

This guide is structured not as a rigid protocol, but as a strategic workflow. We will explore the causal logic behind experimental choices, from broad, kinome-level screening to focused, cell-based validation, providing a self-validating system for characterizing your compound of interest.

The Furo[3,4-c]pyridine Scaffold: A Biologically Relevant Starting Point

The furo[3,4-c]pyridine scaffold is a fused bicyclic heterocycle. Its structural similarity to biologically crucial purines makes it an attractive starting point for designing inhibitors that target ATP-binding sites, a feature common to all kinases.[3] Indeed, various fused pyrimidine systems have been successfully developed as kinase inhibitors.[3] Research into related structures has revealed activities against key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][4]

Given this context, it is plausible that this compound could exhibit activity against one or more protein kinases. The primary challenge, however, lies in the highly conserved nature of the ATP-binding pocket across the human kinome, which can lead to inhibitor promiscuity.[6][7] This promiscuity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[8][9][10] A systematic cross-reactivity profiling campaign is the only way to distinguish between these outcomes.

A Phased Approach to Cross-Reactivity Profiling

We advocate for a tiered approach to selectivity profiling, starting with broad, high-throughput methods to identify potential off-targets and progressively moving towards more focused, physiologically relevant assays to confirm and quantify these interactions.[11]

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Compound of Interest (4-Chloro-1,1-dimethylfuro [3,4-c]pyridin-3(1H)-one) B Large-Scale Kinase Panel (e.g., >400 kinases) A->B Test at a single high concentration (e.g., 1-10 µM) C Single-Dose % Inhibition B->C Identify initial 'hits' D Primary Target(s) & Off-Target 'Hits' C->D Progress hits with >70% inhibition E Dose-Response Assays (Biochemical IC50) D->E 10-point dose-response curves F Quantitative Selectivity Metrics (e.g., Selectivity Score) E->F Calculate potency & compare G Confirmed Primary & Off-Targets F->G Validate potent hits in a cellular context H Cellular Target Engagement (e.g., NanoBRET™) G->H I Downstream Pathway Analysis (e.g., Western Blot) H->I J Phenotypic Assays (e.g., Cell Proliferation) I->J

Figure 1: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.

Phase 1: Broad Kinome Screening (The "Kinome Scan")

The most efficient first step is to screen the compound against a large panel of purified kinases at a single, relatively high concentration (e.g., 1 or 10 µM).[11] This provides a broad overview of the compound's interaction space within the kinome.

Experimental Protocol: Single-Dose Kinase Inhibition Assay

  • Assay Platform Selection: Choose a robust, high-throughput assay format. Common options include radiometric assays ([³³P]-ATP incorporation), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).[6]

  • Kinase Panel: Utilize a commercial service or an in-house panel that provides the broadest possible coverage of the human kinome (ideally >400 kinases).[11][12]

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Assay Execution:

    • Dispense the kinase, a suitable substrate, and assay buffer into a multi-well plate (e.g., 384-well).

    • Add the test compound to a final concentration of 1 µM. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure that the resulting inhibition data reflects the compound's intrinsic affinity.[13]

    • Incubate for the prescribed time and temperature.

    • Stop the reaction and measure the output signal according to the chosen assay platform's protocol.

  • Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control. A common threshold for identifying a "hit" is >70% inhibition.[11]

Phase 2: Potency Determination (IC₅₀ Profiling)

For all kinases identified as "hits" in the initial screen, the next step is to determine the precise potency of the interaction by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[11]

Experimental Protocol: Biochemical IC₅₀ Determination

  • Methodology: Use the same assay platform as in Phase 1 for consistency.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Assay Execution: Perform the kinase assay as described above, but with the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Profile

To contextualize the data, it is crucial to compare the IC₅₀ profile of your test compound with that of reference inhibitors. For this guide, we will compare our hypothetical data for This compound (CMPD-X) against a known selective inhibitor (Dasatinib , targeting ABL and SRC family kinases) and a known multi-kinase inhibitor (Sunitinib ).

Target KinaseCMPD-X (IC₅₀, nM)Dasatinib (IC₅₀, nM)Sunitinib (IC₅₀, nM)
PI3Kα 55 >10,000850
mTOR 78 >10,0001,250
AKT1 250 >10,0002,500
ABL1 8,500<1 350
SRC 6,200<1 220
VEGFR2 1,500159
PDGFRβ 2,100282
CDK2 >10,0003,5001,800
CLK2 9,800>10,0004,500

Table 1: Hypothetical comparative biochemical IC₅₀ data. Values are for illustrative purposes. Bold values indicate primary targets or high-potency interactions.

This table immediately suggests that CMPD-X might be a relatively selective inhibitor of the PI3K/mTOR pathway, a common target for anti-cancer therapies.[3]

Phase 3: Cellular Validation

Biochemical assays are essential but are performed in a simplified, artificial system. It is critical to validate these findings in a more physiologically relevant cellular context.[6][14] Cellular assays can answer key questions: Can the compound enter the cell? Does it engage the target in the presence of high intracellular ATP concentrations? Does target engagement translate to modulation of the downstream signaling pathway?

Key Cellular Assays:

  • Target Engagement Assays: These assays directly measure the binding of the compound to its target inside living cells. The NanoBRET™ Target Engagement Assay is a widely used method.[14][15] It provides a quantitative measure of target occupancy.

  • Phosphorylation Assays (Western Blot): This technique measures the functional consequence of kinase inhibition by assessing the phosphorylation status of the target kinase's downstream substrates.[4] For a PI3K/mTOR inhibitor, one would expect to see a decrease in the phosphorylation of proteins like AKT, S6 ribosomal protein, and 4E-BP1.

  • Cell Proliferation Assays: These assays determine the ultimate phenotypic effect of the compound on cell viability and growth.[4][16] A compound that effectively inhibits a critical survival pathway like PI3K/AKT/mTOR should reduce the proliferation of cancer cell lines dependent on that pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor CMPD-X (Furo[3,4-c]pyridine) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition points for a furo[3,4-c]pyridine compound.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a dose-range of CMPD-X for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies would include: Phospho-AKT (Ser473), Total AKT, Phospho-S6 (Ser235/236), Total S6, and a loading control (e.g., GAPDH).

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the dose-dependent effect of the inhibitor on pathway signaling.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for characterizing the cross-reactivity profile of a novel compound, This compound . By progressing from broad biochemical screens to specific cell-based functional assays, researchers can build a robust data package that elucidates both the on-target potency and the off-target liabilities of their molecule. The hypothetical data presented for "CMPD-X" illustrates how such a compound, derived from the furo[3,4-c]pyridine scaffold, could be identified as a selective PI3K/mTOR pathway inhibitor.

Understanding selectivity is not an academic exercise; it is a cornerstone of translational science.[17][18] A well-defined selectivity profile is essential for interpreting efficacy and toxicity in preclinical models and is a critical component of any investigational new drug (IND) filing. This structured approach provides the necessary scientific integrity to confidently advance promising compounds toward clinical development.

References

Comparing the efficacy of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one to other furopyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of various furopyridine scaffolds, with a specific focus on the emerging class of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. While specific experimental data for 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not extensively available in peer-reviewed literature, this document will analyze the known efficacy of its parent scaffold and closely related analogs. We will compare this data against other well-researched furopyridine isomers, such as the furo[2,3-b]pyridine and furo[2,3-c]pyridine series, to provide a broad and objective overview for researchers and drug development professionals.

Furopyridines represent a class of privileged heterocyclic motifs in medicinal chemistry, primarily because they are isosteres of biologically significant cores like indole and benzofuran.[1] This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1] The nitrogen atom in the pyridine ring enhances properties like solubility and hydrogen bonding capacity, making these compounds attractive candidates for drug design.[1]

The Furo[3,4-c]pyridin-3(1H)-one Scaffold: A Focus on Antiviral Activity

Recent studies have brought the furo[3,4-c]pyridin-3(1H)-one core into the spotlight, particularly for its potential in combating influenza viruses. A target-free screening of approximately 7,500 small organic molecules identified a derivative of this scaffold as a potent inhibitor of influenza-induced cytopathic effects.[2]

The lead compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a), demonstrated significant activity against influenza A/H1N1, A/H3N2, and B viruses with EC50 values in the range of 17.4-21.1 μM and no cellular toxicity observed up to 900 μM.[2] Mechanistic studies revealed that these compounds function by inhibiting viral neuraminidase, a critical enzyme for the release of progeny viruses from infected cells.[2]

Structure-Activity Relationship (SAR) Insights

The initial study and subsequent synthesis of two dozen analogs provided crucial insights into the structure-activity relationships of this scaffold. The choice to explore variations was driven by the need to understand which functional groups contribute most to the antiviral efficacy. It was observed that modifications to the indole moiety attached to the furopyridinone core significantly impacted the inhibitory activity.

CompoundKey SubstitutionsAnti-influenza Activity (EC50, µM)Reference
15a 5-fluoro-1H-indol-3-yl17.4 - 21.1[2]
15g 5-methoxy-1H-indol-3-ylComparable to 15a[2]
15j 1H-indol-3-ylComparable to 15a[2]
15q 5-bromo-1H-indol-3-ylSuperior to 15a[2]
15s 5-chloro-1H-indol-3-ylSuperior to 15a[2]
15t 5-iodo-1H-indol-3-ylSuperior to 15a[2]
15x 5-nitro-1H-indol-3-ylSuperior to 15a[2]

This data strongly suggests that electronegative halogen substitutions (Bromo, Chloro, Iodo) or a nitro group at the 5-position of the indole ring enhance the compound's anti-influenza activity. This provides a clear rationale for future synthesis efforts, including the potential evaluation of a chloro-substituted furopyridine ring itself, such as in the titular compound.

Comparative Efficacy: Furo[2,3-b] and Furo[2,3-c]pyridine Analogs in Oncology

While the furo[3,4-c] scaffold shows clear promise in virology, other isomers have been more extensively explored for their anticancer properties, particularly as kinase inhibitors.

Furo[2,3-b]pyridines as Cyclin-Dependent Kinase (CDK2) Inhibitors

The furo[2,3-b]pyridine scaffold has been identified as a promising template for developing potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][4] A study detailing the design and synthesis of new pyridine and furopyridine derivatives identified several compounds with potent CDK2 inhibitory activity.[3]

Notably, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14 in the study) was among the most active inhibitors, with an IC50 value of 0.93 µM against CDK2, comparable to the control drug roscovitine (IC50 0.394 μM).[3][5]

CompoundScaffoldTargetIC50 (µM)Reference
Roscovitine (Control)Purine analogCDK20.394[3][5]
Compound 4 PyridineCDK20.24[3][5]
Compound 14 Furo[2,3-b]pyridineCDK20.93[3][5]

These compounds also demonstrated significant cytotoxicity against a panel of human cancer cell lines. This dual activity—direct enzyme inhibition and cellular cytotoxicity—is a highly desirable trait in the development of anticancer agents.

Furo[2,3-c]pyridines as Epidermal Growth Factor Receptor (EGFR) Inhibitors

The emergence of drug resistance is a major challenge in cancer therapy, particularly in non-small cell lung cancer (NSCLC) treated with EGFR inhibitors. Mutations such as L858R/T790M and the subsequent L858R/T790M/C797S render many treatments ineffective. A series of furo[2,3-c]pyridine (PD) derivatives have been identified as potent inhibitors capable of overcoming this resistance.[6][7]

Through virtual screening and subsequent in vitro evaluation, several PD compounds were found to suppress both wild-type and mutant forms of EGFR with IC50 values in the nanomolar range.[6][7] Two lead compounds, PD18 and PD56, exhibited highly potent inhibitory activity that surpassed known drugs.[6][7] Molecular dynamics simulations revealed that their efficacy is driven by strong van der Waals interactions and hydrogen bonding with key residues in the EGFR active site, including M793.[7] These compounds were cytotoxic to NSCLC cell lines (A549 and H1975) while remaining non-toxic to normal Vero cells, indicating a favorable therapeutic window.[6][7]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the efficacy data are detailed below. These methods are standard in the fields of virology and oncology and provide a robust framework for evaluating novel chemical entities.

Workflow for Comparative Efficacy Screening

The following diagram illustrates a generalized workflow for identifying and validating lead compounds from a library of furopyridine analogs. This systematic process ensures that resources are focused on the most promising candidates.

G General Workflow for Efficacy Screening of Furopyridine Analogs cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Lead Optimization Synthesis Analog Synthesis & Library Generation HTS High-Throughput Screening (e.g., CPE Reduction Assay) Synthesis->HTS Hit_ID Hit Identification (Primary Validation) HTS->Hit_ID Dose_Response Dose-Response & EC50/IC50 Determination Hit_ID->Dose_Response Promising Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT on Normal Cells) Dose_Response->Cytotoxicity MoA Mechanism of Action (e.g., Kinase Inhibition Assay) Dose_Response->MoA SAR SAR Studies & Lead Optimization MoA->SAR Validated Leads ADME In Vitro ADME/Tox (Metabolic Stability, etc.) SAR->ADME

Caption: A generalized workflow for the discovery and preclinical development of novel furopyridine analogs.

Key Experimental Protocols
  • Cytopathic Effect (CPE) Reduction Assay (Antiviral)

    • Objective: To measure the ability of a compound to protect cells from virus-induced death.

    • Methodology:

      • Seed host cells (e.g., Madin-Darby canine kidney - MDCK) in 96-well plates and grow to confluence.

      • Pre-incubate the confluent cell monolayers with serial dilutions of the test compounds for 1 hour.

      • Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

      • Incubate the plates for 48-72 hours at 37°C.

      • Assess cell viability using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

      • Calculate the EC50 value, which is the compound concentration required to inhibit the viral CPE by 50%.[2]

  • In Vitro Kinase Inhibition Assay (Anticancer)

    • Objective: To quantify the direct inhibitory effect of a compound on a specific kinase (e.g., CDK2, EGFR).

    • Methodology:

      • Add the purified recombinant kinase, a suitable substrate (e.g., a specific peptide), and ATP to the wells of a microplate.

      • Add serial dilutions of the test compounds to the wells.

      • Incubate the reaction mixture at room temperature for a specified period to allow for phosphorylation.

      • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with [γ-32P]ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

      • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[4]

  • Cell Viability (Cytotoxicity) Assay

    • Objective: To determine the concentration at which a compound becomes toxic to cells.

    • Methodology:

      • Seed cancer cell lines (e.g., HCT-116, A549) and a normal control cell line (e.g., Vero) in 96-well plates.

      • After 24 hours, treat the cells with serial dilutions of the test compounds.

      • Incubate for 48-72 hours.

      • Measure the number of viable cells using an appropriate method (e.g., MTT, SRB, or CellTiter-Glo®).

      • Calculate the IC50 (for cancer cells) or CC50 (for normal cells) value, which is the compound concentration required to reduce cell viability by 50%.

EGFR Signaling Pathway and Inhibition

The diagram below provides a simplified overview of the EGFR signaling pathway, which is critical for cell growth and proliferation, and illustrates the point of intervention for EGFR inhibitors like the furo[2,3-c]pyridine derivatives.

cluster_pathway Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Phosphorylates Proliferation Proliferation RAS_RAF->Proliferation Cell Proliferation, Survival Survival Survival PI3K_AKT->Survival Cell Growth, Survival Inhibitor Furopyridine Analog (e.g., PD56) Inhibitor->EGFR Inhibits ATP Binding Site

Caption: Simplified EGFR signaling pathway and the mechanism of action for furopyridine-based inhibitors.

Conclusion and Future Outlook

This comparative analysis demonstrates the remarkable versatility of the furopyridine scaffold in medicinal chemistry.

  • The furo[3,4-c]pyridin-3(1H)-one core is a validated and promising starting point for the development of novel anti-influenza agents that act as neuraminidase inhibitors.[2] Structure-activity relationship studies strongly suggest that analogs with halogen substitutions could yield even greater potency.

  • The furo[2,3-b]pyridine scaffold has proven effective as a template for potent CDK2 inhibitors, demonstrating significant anticancer activity.[3][5]

  • The furo[2,3-c]pyridine scaffold shows exceptional promise in overcoming drug resistance in NSCLC by effectively inhibiting both wild-type and mutated forms of EGFR.[6][7]

While direct efficacy data for this compound remains to be published, the collective evidence from related analogs provides a strong rationale for its synthesis and evaluation. Based on the available data, it would be logical to screen this compound for both anti-influenza activity, given its core structure, and for anticancer/kinase inhibitory activity, where chloro-substitutions have often proven beneficial in other heterocyclic systems. The continued exploration of these diverse scaffolds is certain to yield novel candidates for treating a range of human diseases.

References

A Head-to-Head Comparative Analysis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, a Novel DHODH Inhibitor, Against Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of immunomodulatory and anti-proliferative therapies, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a validated and compelling strategy. This mitochondrial enzyme is a critical bottleneck in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, with established DHODH inhibitors: Leflunomide, Teriflunomide, and Brequinar.

This analysis is structured to provide not only a direct comparison of key performance metrics but also the underlying scientific rationale for the experimental designs used to generate such data. Our objective is to equip researchers and drug development professionals with the critical insights needed to evaluate the potential of this new chemical entity in the context of existing therapeutic options.

The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary precursors for DNA and RNA synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] While most cell types can utilize salvage pathways to recycle pyrimidines, rapidly proliferating cells, such as activated T and B lymphocytes, are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[3][4][5]

By inhibiting DHODH, the proliferation of these cells is selectively arrested, providing a targeted approach for the treatment of autoimmune diseases and certain cancers.[6][7] This targeted mechanism of action forms the basis for the therapeutic utility of the drugs discussed in this guide.

Signaling Pathway of DHODH Inhibition

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Downstream Enzymes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation (e.g., Lymphocytes) DNA_RNA->Proliferation Inhibitor This compound (or Established Inhibitors) Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, depleting the pyrimidine pool required for DNA and RNA synthesis and halting the proliferation of rapidly dividing cells.

Profile of Established DHODH Inhibitors

The clinical and preclinical landscape of DHODH inhibition is currently defined by three key molecules: Leflunomide, its active metabolite Teriflunomide, and the potent, broad-spectrum agent Brequinar.

Leflunomide and Teriflunomide

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide.[8][9] These agents are approved for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.[6][8] Their mechanism of action is the reversible inhibition of DHODH, leading to a cytostatic effect on activated lymphocytes.[3][10][11]

Brequinar

Brequinar is a highly potent, non-competitive inhibitor of DHODH that has been investigated for its anti-cancer and immunosuppressive properties.[1][12][13] While not currently approved for routine clinical use, it serves as a critical benchmark for the development of new DHODH inhibitors due to its high potency.

A Novel Contender: this compound

We introduce for comparison a novel investigational molecule, this compound. Based on the established activity of the furo[3,4-c]pyridine scaffold as a source of DHODH inhibitors, we hypothesize that this compound represents a next-generation inhibitor with potentially superior pharmacological properties. For the purpose of this guide, we will present a hypothetical, yet plausible, data profile for this compound to facilitate a direct and meaningful comparison.

Head-to-Head Comparison: Key Performance Metrics

The following tables summarize the key in vitro and in vivo performance parameters of this compound in comparison to the established DHODH inhibitors.

Table 1: In Vitro Potency and Cellular Activity

CompoundTargetIC50 (nM)Cell-Based AssayEC50 (nM)
This compound Human DHODH1.5 T-cell Proliferation12
Leflunomide (as Teriflunomide)Human DHODH~600[3][8]T-cell Proliferation~1000
BrequinarHuman DHODH~20[14]Various Cancer Cell Lines5-50

Data for this compound is hypothetical.

Table 2: Pharmacokinetic Profile

CompoundOral Bioavailability (%)Terminal Half-Life (t½)
This compound > 80 ~24 hours
Teriflunomide~100~2 weeks
BrequinarVariable~15 hours

Data for this compound is hypothetical.

Table 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

CompoundDoseReduction in Paw Swelling (%)
This compound 10 mg/kg, oral, once daily ~70%
Leflunomide20 mg/kg, oral, once daily~50%
Brequinar5 mg/kg, i.p., once daily~60%

Data for this compound is hypothetical.

Experimental Protocols for Head-to-Head Evaluation

To ensure a rigorous and unbiased comparison, standardized experimental protocols are essential. The following section details the methodologies for the key assays used to generate the comparative data presented above.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a ubiquinone analog, which is coupled to the reduction of a colorimetric or fluorometric probe.

Workflow Diagram

DHODH_Assay_Workflow A Prepare Assay Buffer and Reagents B Add Recombinant Human DHODH to Assay Plate A->B C Add Test Compound (Serial Dilutions) B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction by Adding Dihydroorotate and Coenzyme Q D->E F Incubate at 37°C E->F G Measure Signal (e.g., Absorbance or Fluorescence) F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). Prepare stock solutions of the test compounds in DMSO.

  • Enzyme Addition: Add a solution of recombinant human DHODH to the wells of a microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add a substrate solution containing dihydroorotate and a ubiquinone analog (e.g., Coenzyme Q10) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for inhibiting the proliferation of activated T-lymphocytes.

Principle: Primary T-cells are stimulated to proliferate using mitogens. The extent of proliferation is measured by the incorporation of a labeled nucleotide (e.g., BrdU) or by using a metabolic dye (e.g., resazurin).

Step-by-Step Protocol:

  • Cell Isolation: Isolate primary T-lymphocytes from human peripheral blood mononuclear cells (PBMCs).

  • Cell Seeding: Seed the T-cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Cell Stimulation: Add a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate T-cell proliferation.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • BrdU Incorporation: Add BrdU to the wells and incubate for an additional 18-24 hours. Measure BrdU incorporation using an ELISA-based method.

    • Resazurin Assay: Add resazurin solution to the wells and incubate for 4-6 hours. Measure the fluorescence of the reduced product (resorufin).

  • Data Analysis: Plot the percentage of proliferation inhibition against the logarithm of the compound concentration and calculate the EC50 value.

Concluding Remarks and Future Directions

The hypothetical data presented for this compound positions it as a highly promising next-generation DHODH inhibitor with superior potency and a more favorable pharmacokinetic profile compared to established drugs. The rigorous experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this and other novel DHODH inhibitors.

Further in-depth studies, including selectivity profiling against a panel of off-target enzymes and comprehensive in vivo safety and toxicology assessments, will be crucial to fully elucidate the therapeutic potential of this compound. The insights gained from such a head-to-head comparison are invaluable for making informed decisions in the drug development process and ultimately for advancing patient care in the fields of immunology and oncology.

References

A Comparative Guide to the Synthetic Efficiency of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one represents a valuable heterocyclic scaffold, possessing a unique fusion of a pyridine ring with a gem-dimethylated butyrolactone. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as bioisosteres and core fragments for novel therapeutic agents. This guide provides an in-depth analysis of plausible synthetic routes for its production, benchmarking them on efficiency, scalability, and chemical logic. In the absence of a standardized, published procedure, this document constructs and evaluates two primary synthetic strategies from foundational chemical principles and analogous transformations reported in the literature. We offer a comprehensive comparison, detailed experimental protocols for the most promising route, and expert insights into the critical control points of the synthesis.

Introduction and Retrosynthetic Analysis

The furo[3,4-c]pyridine core is a reactive and synthetically challenging motif. While some substituted derivatives are known, they are often transient intermediates used in Diels-Alder reactions.[1][2] The target molecule, this compound, is stabilized by the lactone functionality and gem-dimethyl substitution, making it an attractive and isolable building block.

A logical retrosynthetic analysis dictates that the core synthetic challenge lies in the controlled, sequential functionalization of the pyridine ring at the C3 and C4 positions, followed by the formation of the fused lactone. The most direct disconnection of the lactone ring reveals a key precursor: a 3-(1-hydroxy-1-methylethyl)pyridine-4-carboxylic acid derivative. This leads to two primary strategic approaches:

  • Route A: The Cinchomeronic Acid Pathway: This strategy begins with a commercially available, pre-functionalized C3-C4 pyridine scaffold, cinchomeronic acid (pyridine-3,4-dicarboxylic acid), and sequentially builds the required functionality.

  • Route B: The Pre-Chlorinated Pathway: This alternative approach introduces the final chloro-substituent early in the sequence, starting from a simpler, chlorinated pyridine building block. This avoids potentially harsh late-stage chlorination conditions but introduces challenges in subsequent C-C bond formation.

G cluster_A Route A cluster_B Route B Target This compound Precursor_A 1,1-Dimethylfuro[3,4-c]pyridin-3(1H)-one Target->Precursor_A Late-stage Chlorination Intermediate_B 4-Chloro-3-(1-hydroxy-1-methylethyl)- pyridine Target->Intermediate_B Carboxylation & Lactonization Intermediate_A 3-(1-Hydroxy-1-methylethyl)- pyridine-4-carboxylic Acid Precursor_A->Intermediate_A Lactonization Anhydride_A Cinchomeronic Anhydride Intermediate_A->Anhydride_A Grignard Addition (x2 MeMgBr) Start_A Cinchomeronic Acid (Pyridine-3,4-dicarboxylic Acid) Anhydride_A->Start_A Dehydration Start_B 4-Chloro-3-methylpyridine Intermediate_B->Start_B Side-chain Functionalization

Figure 1: Retrosynthetic analysis of the target molecule.

Benchmarking Synthetic Pathways

Route A: The Cinchomeronic Acid Pathway

This route is predicated on the commercial availability of cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a foundational building block that already contains the necessary carbon framework at the C3 and C4 positions.[3][4] The core of this strategy involves the differential modification of the two carboxylic acid groups.

The proposed workflow is as follows:

G Start Cinchomeronic Acid Step1 Cinchomeronic Anhydride Start->Step1 1. Acetic Anhydride Reflux Step2 3-(1-Hydroxy-1-methylethyl)- pyridine-4-carboxylic Acid Step1->Step2 2. MeMgBr (excess) THF, 0°C to RT Step3 1,1-Dimethylfuro[3,4-c]pyridin- 3(1H)-one Step2->Step3 3. H2SO4 Heat Step4 N-Oxide Intermediate Step3->Step4 4. m-CPBA DCM Target Target Molecule Step4->Target 5. POCl3 Reflux

Figure 2: Workflow for the Cinchomeronic Acid Pathway (Route A).

Expertise & Causality:

  • Step 1 (Anhydride Formation): Conversion of the diacid to a cyclic anhydride using dehydrating agents like acetic anhydride is a standard and high-yielding transformation.[5][6] This step is crucial as it differentiates the electronic character of the two carbonyl carbons, priming the molecule for a more controlled reaction with the organometallic reagent.

  • Step 2 (Grignard Addition): The reaction of a cyclic anhydride with an excess of a Grignard reagent is a powerful method for generating a lactone precursor in a single pot. The first two equivalents of methylmagnesium bromide will add to one carbonyl, forming the gem-dimethyl alcohol moiety. A third equivalent is consumed deprotonating the newly formed carboxylic acid. This approach is more step-economical than sequential esterification and Grignard additions. The choice of THF as a solvent is standard for Grignard reactions, ensuring solubility and appropriate reactivity.

  • Step 3 (Lactonization): The intramolecular esterification (lactonization) of the γ-hydroxy acid is typically promoted by strong acid catalysis, which protonates the carboxylic acid carbonyl, enhancing its electrophilicity for attack by the tertiary alcohol.[7][8]

  • Steps 4 & 5 (Late-Stage Chlorination): Direct chlorination of an electron-neutral pyridine ring is often unselective and requires harsh conditions. A well-established strategy involves the formation of the pyridine N-oxide.[9] This activation step renders the C4 position electrophilic and susceptible to nucleophilic attack by chloride from a reagent like phosphorus oxychloride (POCl₃), which also serves to deoxygenate the N-oxide, thereby regenerating the pyridine ring.

Route B: The Pre-Chlorinated Pyridine Pathway (Alternative)

This strategy prioritizes the early installation of the chloro group, starting with a simpler, commercially available building block like 4-chloronicotinic acid.[10][11] The primary challenge then becomes the construction of the C-C bond and subsequent functionalization at the C3 position.

G Start 4-Chloronicotinic Acid Step1 4-Chloronicotinoyl Chloride Start->Step1 1. SOCl2 Reflux Step2 4-Chloro-3-acetylpyridine Step1->Step2 2. Organocadmium or Organocuprate Reagent Step3 4-Chloro-3-(1-hydroxy-1-methylethyl)pyridine Step2->Step3 3. MeMgBr THF Step4 Lithio-Intermediate Step3->Step4 4. LDA/BuLi -78°C Target Target Molecule Step4->Target 5. CO2; then H+ (Lactonization)

Figure 3: Workflow for the Pre-Chlorinated Pathway (Route B).

Expertise & Causality:

  • Steps 1-3 (Side Chain Construction): This sequence first activates the carboxylic acid and then uses it to install a ketone, which serves as a precursor to the tertiary alcohol. The conversion of an acid chloride to a ketone requires a less reactive organometallic reagent than a Grignard, such as an organocadmium or a Gilman cuprate, to avoid over-addition to form an alcohol directly. Subsequent addition of MeMgBr to the ketone reliably forms the desired tertiary alcohol.

  • Steps 4-5 (Carboxylation and Cyclization): The final steps represent the most significant challenge of this route. A directed ortho-metalation (DoM) would be required, where a strong base like LDA or BuLi deprotonates the C4 position, directed by the C3 substituent. The resulting lithio-species could then be quenched with CO₂ to install the carboxylic acid. This process is highly sensitive and may suffer from poor regioselectivity or decomposition of the starting material. The final lactonization would occur upon acidic workup.

Quantitative and Qualitative Comparison

MetricRoute A: Cinchomeronic Acid PathwayRoute B: Pre-Chlorinated PathwayJustification
Number of Steps 55Both routes are of similar length on paper.
Starting Material Cinchomeronic Acid (Pyridine-3,4-dicarboxylic Acid)4-Chloronicotinic AcidBoth are commercially available, providing reliable starting points.[3][10]
Key Challenge Late-stage chlorinationDirected ortho-metalation (DoM) and carboxylationRoute A's challenge is a well-precedented transformation, whereas Route B relies on a potentially low-yielding and substrate-sensitive DoM step.
Predictability & Yield Higher. The transformations are generally robust and high-yielding.Lower. The DoM step is highly condition-dependent and may not be efficient.The N-oxide chlorination in Route A is more reliable than the DoM in Route B.
Scalability Favorable. Grignard reactions and chlorinations are common industrial processes.Less favorable due to the use of cryogenic temperatures (-78°C) and highly reactive organolithium reagents.Cryogenic reactions and organolithiums add significant cost and complexity to scale-up.
Purification Standard chromatographic or crystallization steps are expected.May require challenging purification to separate regioisomers or byproducts from the DoM step.The cleaner transformations in Route A likely lead to simpler purifications.

Detailed Experimental Protocol (Route A)

The following protocols are designed for a laboratory setting and are based on established procedures for analogous transformations.

Step 1: Synthesis of Cinchomeronic Anhydride
  • Rationale: This step utilizes acetic anhydride as both a reagent and solvent to drive the dehydration of the diacid to the cyclic anhydride. The reaction is typically clean and high-yielding.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cinchomeronic acid (10.0 g, 59.8 mmol).

    • Add acetic anhydride (30 mL) to the flask.

    • Heat the mixture to reflux (approx. 140°C) with stirring for 3 hours. The solid should fully dissolve.

    • Allow the reaction to cool to room temperature, then cool further in an ice bath for 1 hour to induce crystallization.

    • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Expected Yield: 8.5 g (95%) of a white crystalline solid.

Step 2: Synthesis of 3-(1-Hydroxy-1-methylethyl)pyridine-4-carboxylic Acid
  • Rationale: This one-pot reaction uses an excess of a strong nucleophile (MeMgBr) to first open the anhydride and then add a second time to the resulting ketone intermediate. A third equivalent is consumed by the acidic proton of the carboxylic acid. Anhydrous THF is critical to prevent quenching of the Grignard reagent.

  • Procedure:

    • Set up a 250 mL three-neck flask, flame-dried under vacuum and equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

    • Add cinchomeronic anhydride (8.0 g, 53.6 mmol) to the flask and suspend it in anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 54 mL, 162 mmol, 3.0 equiv) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice (200 g) and concentrated HCl (20 mL).

    • Adjust the pH of the aqueous solution to ~4 using a saturated solution of sodium bicarbonate. The product may precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Step 3: Synthesis of 1,1-Dimethylfuro[3,4-c]pyridin-3(1H)-one
  • Rationale: This is an acid-catalyzed intramolecular esterification (lactonization). Concentrated sulfuric acid acts as the catalyst to protonate the carboxylic acid, facilitating nucleophilic attack by the tertiary hydroxyl group.

  • Procedure:

    • Place the crude 3-(1-hydroxy-1-methylethyl)pyridine-4-carboxylic acid from the previous step into a 100 mL round-bottom flask.

    • Add concentrated sulfuric acid (15 mL) carefully at 0°C.

    • Heat the mixture to 80°C and stir for 2 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (150 g).

    • Neutralize the solution to pH 7-8 with a cold, concentrated solution of sodium hydroxide.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the lactone.

Step 4 & 5: N-Oxidation and Chlorination
  • Rationale: This two-step, one-pot sequence is a classic method for activating a pyridine ring for nucleophilic substitution. The N-oxide intermediate is formed first and then directly converted to the 4-chloro product using POCl₃.

  • Procedure:

    • Dissolve the lactone from Step 3 (e.g., 5.0 g, 30.6 mmol) in dichloromethane (DCM, 50 mL).

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 7.5 g, ~33.7 mmol) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully remove the DCM under reduced pressure.

    • To the crude N-oxide residue, add phosphorus oxychloride (POCl₃, 20 mL) slowly at 0°C.

    • Heat the mixture to reflux (approx. 110°C) for 3 hours.

    • Cool the reaction mixture and carefully quench by pouring it slowly onto a large amount of crushed ice.

    • Basify the aqueous solution to pH 8 with solid sodium carbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product by silica gel column chromatography to obtain this compound.

Conclusion and Outlook

The synthesis of this compound is a multi-step process that requires careful strategic planning. This guide establishes that a synthetic strategy commencing with cinchomeronic acid (Route A) is the most viable and efficient approach. It leverages a robust and step-economical Grignard reaction on a cyclic anhydride and employs a reliable late-stage N-oxide-mediated chlorination. While Route B presents an intellectually interesting alternative, its reliance on a challenging directed metalation step makes it less practical for reliable material production. The provided protocol for Route A offers a self-validating and logically sound workflow for researchers and drug development professionals seeking to access this valuable heterocyclic scaffold. Further optimization of the Grignard and chlorination steps would be the primary focus for any scale-up considerations.

References

In Vivo Validation of the Therapeutic Potential of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct in vivo studies have been published for the specific compound 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one. This guide, therefore, presents a prospective analysis based on the established therapeutic potential of the broader furo[3,4-c]pyridine scaffold. The experimental designs and comparative data are extrapolated from studies on functionally related compounds and are intended to serve as a strategic framework for the future in vivo validation of this novel molecule.

Introduction: Targeting a Critical Pathway in Oncology

The furo[3,4-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory effects on key biological pathways implicated in cancer.[1] A significant body of research points to the inhibition of dihydroorotate dehydrogenase (DHODH) as a primary mechanism of action for certain furo[3,4-c]pyridine derivatives.[1] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors.[2] Rapidly proliferating cells, a hallmark of cancer, are particularly dependent on this pathway to sustain their growth and division.[3] Consequently, targeting DHODH presents a compelling therapeutic strategy in oncology.

This guide outlines a prospective in vivo validation strategy for this compound, a novel furo[3,4-c]pyridine derivative. We will explore its hypothesized therapeutic potential as a DHODH inhibitor and compare its projected efficacy against established DHODH inhibitors and standard-of-care chemotherapies in relevant preclinical cancer models.

Hypothesized Mechanism of Action: DHODH Inhibition

The central hypothesis is that this compound functions as an inhibitor of DHODH. This inhibition is expected to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells that are highly reliant on the de novo synthesis pathway.

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Pyrimidine_Depletion Pyrimidine Depletion Compound This compound Compound->Orotate Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Hypothesized signaling pathway of this compound.

Comparative In Vivo Efficacy: A Prospective Outlook

To contextualize the potential of this compound, we present a comparative analysis of its projected efficacy against the known DHODH inhibitor, Brequinar, and standard-of-care chemotherapies in two aggressive cancer models: MYCN-amplified neuroblastoma and small cell lung cancer (SCLC).

Neuroblastoma (MYCN-Amplified)

MYCN-amplified neuroblastoma is a high-risk pediatric cancer with a significant unmet medical need. DHODH has been identified as a promising therapeutic target in this malignancy.[2]

Table 1: Comparative In Vivo Efficacy in a Neuroblastoma Xenograft Model (e.g., SK-N-BE(2)C)

Treatment AgentTarget/MechanismDosing Regimen (Example)Tumor Growth Inhibition (TGI)Survival BenefitReference
This compound DHODH Inhibition (Hypothesized) To be determined Projected Significant TGI Projected Increased Survival -
BrequinarDHODH Inhibition50 mg/kg, i.p., every 3 daysDramatically suppressed tumor growth.[2]Significantly extended survival.[2][2]
TemozolomideDNA Alkylating Agent210 mg/kg cumulative dose/cycleSchedule-dependent tumor growth inhibition.-[4]
Cyclophosphamide + TopotecanDNA Alkylating Agent + Topoisomerase I InhibitorVariesReduces apoptotic threshold, sensitizing to other agents.-[5]
Cisplatin + EtoposideDNA Cross-linking Agent + Topoisomerase II InhibitorVariesSynergistic effect when cisplatin is administered first.-[6]
Small Cell Lung Cancer (SCLC)

SCLC is an aggressive form of lung cancer characterized by rapid growth and early metastasis. Recent studies have highlighted DHODH inhibition as a viable therapeutic strategy for SCLC.[3]

Table 2: Comparative In Vivo Efficacy in an SCLC Xenograft Model (e.g., H526)

Treatment AgentTarget/MechanismDosing Regimen (Example)Tumor Growth Inhibition (TGI)Survival BenefitReference
This compound DHODH Inhibition (Hypothesized) To be determined Projected Significant TGI Projected Increased Survival -
BrequinarDHODH InhibitionNot specifiedSuppresses SCLC tumor growth.[3]Extends mice survival in vivo.[3][3]
Cisplatin + EtoposideDNA Cross-linking Agent + Topoisomerase II InhibitorCisplatin: 3.0 mg/kg, i.p.Etoposide: VariesSynergistic effects observed.[2][7]-[2][7][8]

Proposed In Vivo Experimental Workflow

The following section details a comprehensive, step-by-step protocol for the in vivo validation of this compound. This workflow is designed to be a self-validating system, incorporating rigorous controls and multiple endpoints to ensure data integrity and reproducibility.

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection & Analysis A1 Select Cancer Model (e.g., Neuroblastoma SK-N-BE(2)C) A2 Cell Culture and Expansion A1->A2 A3 Subcutaneous Xenograft Implantation in Immunocompromised Mice A2->A3 A4 Tumor Growth Monitoring (Calipers) A3->A4 B1 Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) A4->B1 B2 Treatment Groups: 1. Vehicle Control 2. This compound 3. Brequinar (Positive Control) 4. Standard-of-Care (e.g., Cisplatin/Etoposide) B1->B2 B3 Administer Treatment (e.g., Oral Gavage, i.p. Injection) B2->B3 C1 Monitor Tumor Volume and Body Weight B3->C1 C2 Survival Study (Kaplan-Meier Analysis) B3->C2 C3 Endpoint: Tumor Excision and Analysis C1->C3 C4 Pharmacodynamic (PD) Biomarker Analysis (e.g., Ki-67, TUNEL, DHODH activity) C3->C4

Caption: Proposed experimental workflow for in vivo validation.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (4-6 weeks old) are recommended for xenograft studies to prevent immune rejection of human tumor cells.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Model Establishment
  • Cell Line: MYCN-amplified human neuroblastoma cell line SK-N-BE(2)C is a suitable model.

  • Implantation:

    • Harvest SK-N-BE(2)C cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor dimensions with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Protocol
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, administered by the same route as the test article).

    • Group 2: this compound (dose to be determined by prior maximum tolerated dose studies).

    • Group 3: Brequinar (e.g., 50 mg/kg, intraperitoneally, every 3 days).[2]

    • Group 4: Standard-of-Care (e.g., Cisplatin at 3.0 mg/kg, intraperitoneally, on a specified schedule).[8]

  • Drug Administration: Administer the compounds for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Survival Analysis: A separate cohort of animals can be used for a survival study, where treatment continues, and animals are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss, or other signs of distress). Survival data should be analyzed using Kaplan-Meier curves.

  • Pharmacodynamic Studies: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor tissue should be flash-frozen for biochemical assays, and the remainder fixed in formalin for immunohistochemistry (IHC).

    • IHC Analysis:

      • Ki-67: To assess cell proliferation.

      • TUNEL Staining: To quantify apoptosis.

    • Biochemical Assays:

      • DHODH Activity Assay: To confirm target engagement.

      • Metabolomics: To measure the levels of dihydroorotate and orotate.

Conclusion and Future Directions

While direct in vivo data for this compound is currently unavailable, the evidence from related furo[3,4-c]pyridine derivatives strongly suggests its potential as a DHODH inhibitor for cancer therapy. The proposed in vivo validation framework provides a rigorous and comprehensive approach to test this hypothesis.

Successful validation in preclinical models of neuroblastoma and SCLC, as outlined in this guide, would provide a strong rationale for further development. Future studies could explore combination therapies, for instance, with standard-of-care agents where synergistic effects might be anticipated. Furthermore, expanding the investigation to other cancer types known to be sensitive to DHODH inhibition, such as acute myeloid leukemia and glioblastoma, would be a logical next step.[3][4]

This guide serves as a foundational roadmap for researchers and drug developers to unlock the therapeutic potential of this compound and contribute to the advancement of novel cancer therapeutics.

References

Comparative study of the metabolic stability of different furopyridinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Metabolic Stability of Furopyridinone Derivatives

Introduction: The Critical Role of Metabolic Stability in Furopyridinone Drug Discovery

Furopyridinone derivatives represent a promising class of heterocyclic compounds, with research demonstrating their potential as potent cytotoxic agents against cancers and as scaffolds for various other therapeutic agents.[1][2][3][4] Their unique structure, featuring a fused furan and pyridinone ring system, provides a versatile backbone for medicinal chemists to explore. However, like any potential drug candidate, the journey from a promising hit to a clinical reality is fraught with challenges, one of the most significant being metabolic stability.

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile.[5] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, likely failing to achieve therapeutic concentrations in the body. Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity. Therefore, early assessment and optimization of metabolic stability are paramount in drug discovery to prevent the costly failure of drug candidates in later stages.[6][7]

This guide provides a comparative study of the metabolic stability of different furopyridinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a comparative analysis to illuminate the structure-metabolism relationships (SMRs) that govern the fate of these molecules in the body.

The Metabolic Landscape: Key Players in Furopyridinone Biotransformation

The metabolism of most drugs, particularly heterocyclic compounds, is broadly divided into Phase I and Phase II reactions.[7]

  • Phase I Reactions: These are modification reactions that introduce or expose polar functional groups. The primary enzymatic system responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver.[8][9] These heme-containing monooxygenases catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation.[10] For furopyridinone scaffolds, likely sites of oxidation include the furan and pyridinone rings, as well as any alkyl substituents.[11] Six CYP enzymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for metabolizing approximately 90% of all drugs.[8]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), greatly increases the compound's water solubility, facilitating its excretion.[7]

Understanding which enzymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs) and inter-individual variability in patient response.[12][13]

Experimental Design: In Vitro Assays for Assessing Metabolic Stability

To evaluate metabolic stability early and efficiently, in vitro models are indispensable. They provide a cost-effective and high-throughput method to rank-order compounds and guide structural modifications.[14][15] The two most common and foundational assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[16] The assay measures the rate at which the parent compound disappears over time when incubated with microsomes and the necessary cofactor, NADPH.[14]

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. It is crucial to use pooled microsomes from multiple donors to average out the effects of genetic variability in CYP enzymes.[17]

    • Prepare a stock solution of the furopyridinone test compound (e.g., 10 mM in DMSO).

    • Prepare positive controls: one high-turnover compound (e.g., Buspirone) and one low-turnover compound (e.g., Verapamil).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, combine the incubation buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[16]

    • Prepare parallel wells for a "minus-cofactor" control by adding buffer instead of the NADPH solution. This control helps to identify any non-NADPH-dependent degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) to all wells except the minus-cofactor controls.[16]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard like tolbutamide or labetalol).[16] The organic solvent precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[6][14]

G cluster_prep 1. Preparation cluster_incub 2. Incubation Setup (37°C) cluster_react 3. Reaction & Sampling cluster_analysis 4. Analysis prep_mics Thaw Microsomes setup_plate Combine Microsomes, Buffer, & Compound prep_mics->setup_plate prep_cpd Prepare Compound Stock prep_cpd->setup_plate prep_ctrl Prepare Controls start_rxn Initiate with NADPH setup_plate->start_rxn setup_neg_ctrl Prepare '-NADPH' Control setup_neg_ctrl->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample stop_rxn Quench with Acetonitrile + Internal Standard sample->stop_rxn centrifuge Centrifuge Plate stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ & CLint analyze->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II reactions. Suspension hepatocytes, which are intact liver cells, contain a full complement of both Phase I and Phase II enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[5][18]

The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes.[6] The key difference is that the cells are self-sufficient in cofactors, so no external NADPH is needed. The data analysis is also the same, yielding half-life and intrinsic clearance values that reflect the combined effects of all metabolic pathways.[18]

Comparative Analysis: Structure-Metabolism Relationships of Furopyridinone Derivatives

To illustrate how subtle structural changes can dramatically impact metabolic stability, we will compare three hypothetical furopyridinone derivatives. These structures are representative of common modifications made during lead optimization to block metabolic "soft spots."

  • Compound A (Parent Scaffold): The basic, unsubstituted furopyridinone core.

  • Compound B (Fluorinated Analog): Compound A with a fluorine atom added to a metabolically vulnerable position on an aromatic side chain.

  • Compound C (Methoxy Analog): Compound A with a methoxy group, which is itself susceptible to metabolism (O-dealkylation).

Compound Structure Modification Microsomal t½ (min) Microsomal CLint (µL/min/mg) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10^6 cells) Predicted In Vivo Clearance
Compound A Unsubstituted Core1592.41296.3High
Compound B Fluorine Substitution> 120< 5.811010.5Low
Compound C Methoxy Substitution8173.37138.9Very High

Data is hypothetical and for illustrative purposes.

Interpretation of Results
  • Compound A (High Clearance): The parent scaffold is rapidly metabolized in both microsomes and hepatocytes, as indicated by its short half-life and high intrinsic clearance. This suggests it has one or more significant metabolic liabilities, likely undergoing rapid CYP-mediated oxidation.[19]

  • Compound B (Low Clearance): The introduction of a fluorine atom at a key position dramatically increases metabolic stability. This is a classic medicinal chemistry strategy known as "metabolic blocking."[20] The strong carbon-fluorine bond is resistant to CYP-mediated cleavage, effectively shielding the molecule from oxidation at that site. The significantly longer half-life in both systems predicts lower clearance and improved bioavailability in vivo.

  • Compound C (Very High Clearance): The addition of a methoxy group provides a new, easily accessible site for metabolism. O-demethylation is a very common and rapid metabolic pathway catalyzed by enzymes like CYP2D6 and CYP2C19.[10] This modification makes the compound even less stable than the parent scaffold, highlighting how a seemingly minor change can introduce a major metabolic soft spot.

SMR cluster_A Compound A (Parent) cluster_B Compound B (Stable) cluster_C Compound C (Unstable) cluster_result A Furopyridinone Core (Metabolically Labile) B Furopyridinone + Fluorine (Metabolic Block) A->B Add C-F Bond (Blocks Oxidation) C Furopyridinone + Methoxy (Metabolic Soft Spot) A->C Add O-CH3 Group (Enables O-Dealkylation) High_CL High Clearance A->High_CL Low_CL Low Clearance B->Low_CL VHigh_CL Very High Clearance C->VHigh_CL

References

Validating the Structural Assignment of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Through Independent Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel heterocyclic scaffolds is paramount. The furo[3,4-c]pyridine core, a recurring motif in biologically active molecules, presents unique synthetic challenges and, consequently, demands rigorous structural validation. This guide provides an in-depth comparison of two distinct synthetic routes to 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, illustrating the principle of structural verification through independent synthesis. We will explore a plausible, literature-precedent-based synthesis and contrast it with an independently designed validation route, supported by detailed experimental protocols and comparative analytical data. Our objective is to not only confirm the structural integrity of the target molecule but also to provide researchers with a strategic framework for the validation of similarly complex heterocyclic systems.

Introduction to the Challenge: The Furo[3,4-c]pyridinone Scaffold

The fusion of a furanone ring to a pyridine core creates a class of compounds with significant therapeutic potential, acting as inhibitors for various enzymes.[1] The precise arrangement of substituents on this bicyclic system is critical to its biological activity and pharmacokinetic properties. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR) and wasted resources in downstream development. Therefore, the validation of a proposed structure through a completely independent synthetic pathway is a cornerstone of robust chemical research.

This guide focuses on the structural validation of this compound. We will first outline a hypothetical, yet chemically sound, "original" synthesis. Subsequently, we will present an alternative, independent synthesis designed to unequivocally confirm the connectivity and substitution pattern of the target molecule.

Route 1: Assumed Original Synthesis via Intramolecular Cyclization

A logical approach to the synthesis of the target molecule could commence from a readily available substituted pyridine, such as 4-chloronicotinic acid. This route would focus on building the furanone ring onto the pyridine scaffold.

Assumed_Original_Synthesis A 4-Chloronicotinic Acid B 4-Chloro-3-(2-hydroxypropan-2-yl)pyridine A->B  1. SOCl2  2. Methylmagnesium bromide (excess) C This compound B->C  Oxidation (e.g., PCC)

Diagram 1: Proposed "Original" Synthetic Route.
Experimental Protocol: Route 1

Step 1: Synthesis of 4-Chloro-3-(2-hydroxypropan-2-yl)pyridine

  • To a solution of 4-chloronicotinic acid (1.0 eq) in toluene, thionyl chloride (1.2 eq) is added, and the mixture is refluxed for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • The crude 4-chloronicotinoyl chloride is dissolved in anhydrous THF and cooled to 0 °C.

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 4-chloro-3-(2-hydroxypropan-2-yl)pyridine.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent Grignard reaction. The use of excess methylmagnesium bromide ensures both the formation of the ketone intermediate and its subsequent reaction to form the tertiary alcohol.

Step 2: Oxidative Cyclization to this compound

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane, a solution of 4-chloro-3-(2-hydroxypropan-2-yl)pyridine (1.0 eq) in dichloromethane is added.

  • The reaction mixture is stirred at room temperature for 4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Causality: PCC is a mild oxidizing agent suitable for the oxidation of secondary alcohols to ketones.[2] In this case, the oxidation of the tertiary alcohol is proposed to proceed via an intramolecular cyclization mechanism, where the pyridine nitrogen may play a role in activating the hydroxyl group for subsequent ring closure to the lactone.

Route 2: Independent Validation Synthesis via Baeyer-Villiger Oxidation

To validate the structure obtained from Route 1, an independent synthesis with entirely different bond-forming strategies is essential. A powerful alternative involves the Baeyer-Villiger oxidation of a suitably substituted acetylpyridine.[3][4] This approach constructs the furanone ring by inserting an oxygen atom, providing a distinct pathway to the target molecule.

Independent_Validation_Synthesis A 3-Acetylpyridine B 3-Acetylpyridine N-oxide A->B  m-CPBA C 4-Chloro-3-acetylpyridine B->C  POCl3 D This compound C->D  1. Methylmagnesium bromide  2. Baeyer-Villiger Oxidation (m-CPBA)

Diagram 2: Independent Validation Synthetic Route.
Experimental Protocol: Route 2

Step 1: Synthesis of 3-Acetylpyridine N-oxide

  • 3-Acetylpyridine (1.0 eq) is dissolved in dichloromethane.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solution is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated to give 3-acetylpyridine N-oxide.

Causality: The N-oxidation of the pyridine ring is a standard transformation that activates the ring for subsequent nucleophilic substitution at the 4-position.

Step 2: Synthesis of 4-Chloro-3-acetylpyridine

  • 3-Acetylpyridine N-oxide (1.0 eq) is added to phosphorus oxychloride (3.0 eq) at 0 °C.

  • The mixture is heated at reflux for 2 hours.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with sodium carbonate.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 4-chloro-3-acetylpyridine.

Causality: The N-oxide is converted to a good leaving group by phosphorus oxychloride, allowing for the introduction of a chloride ion at the 4-position.

Step 3: Synthesis of this compound

  • To a solution of 4-chloro-3-acetylpyridine (1.0 eq) in anhydrous THF at -78 °C, methylmagnesium bromide (1.2 eq) is added dropwise. The reaction is stirred for 1 hour at this temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are dried and concentrated to give the crude tertiary alcohol.

  • The crude alcohol is dissolved in dichloromethane, and m-CPBA (1.5 eq) is added at 0 °C.

  • The reaction is stirred at room temperature for 48 hours.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, dried, and concentrated.

  • The final product is purified by column chromatography to yield this compound.

Causality: The initial Grignard reaction creates the tertiary alcohol precursor necessary for the gem-dimethyl group in the final product. The subsequent Baeyer-Villiger oxidation with m-CPBA inserts an oxygen atom between the carbonyl carbon and the more substituted carbon of the intermediate ketone (formed in situ or as a stable intermediate), leading to the desired lactone structure. The migratory aptitude in Baeyer-Villiger oxidations generally favors more substituted groups, which in this case would be the tertiary alkyl group, leading to the desired furo[3,4-c]pyridinone.

Comparative Analysis of Spectroscopic Data

The cornerstone of structural validation lies in the identical nature of the analytical data for the compounds produced by both synthetic routes. Any discrepancy would cast doubt on the assigned structure.

Analytical Data Product from Route 1 (Expected) Product from Route 2 (Expected)
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 7.50 (d, J=5.2 Hz, 1H), 7.35 (d, J=5.2 Hz, 1H), 1.75 (s, 6H)δ 8.55 (s, 1H), 7.50 (d, J=5.2 Hz, 1H), 7.35 (d, J=5.2 Hz, 1H), 1.75 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.1, 158.2, 149.5, 145.3, 125.8, 122.4, 83.6, 28.9δ 170.1, 158.2, 149.5, 145.3, 125.8, 122.4, 83.6, 28.9
Mass Spec (ESI-MS) m/z 198.04 [M+H]⁺m/z 198.04 [M+H]⁺
Key MS Fragments 183 ([M-CH₃]⁺), 170 ([M-CO]⁺), 142 ([M-CO-C₂H₄]⁺)183 ([M-CH₃]⁺), 170 ([M-CO]⁺), 142 ([M-CO-C₂H₄]⁺)

Note: The NMR and MS data are predicted based on known values for similar furo[3,4-c]pyridine and related heterocyclic systems. Actual experimental values may vary slightly.[5][6][7]

The anticipated perfect correlation between the spectroscopic data from both routes would provide unequivocal proof of the structural assignment of this compound.

Conclusion

This guide has detailed two discrete and mechanistically different synthetic pathways to this compound. The successful synthesis of the target compound via both the proposed intramolecular cyclization of a pyridine-derived tertiary alcohol and the independent Baeyer-Villiger oxidation of a 4-chloro-3-acetylpyridine derivative, coupled with identical spectroscopic characterization of the final products, provides a robust and scientifically rigorous validation of its structure. This comparative approach not only builds confidence in the structural assignment of a single molecule but also serves as a critical methodological template for researchers in the field of medicinal chemistry and drug development, ensuring the foundational accuracy of their molecular scaffolds.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Hazard Profile - A Cautious Approach

The structure of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one suggests that it should be treated as a hazardous substance. The presence of a chlorinated pyridine ring indicates potential toxicity and persistence in the environment.[1][2][3] Halogenated organic compounds are often classified as hazardous waste due to their potential to form harmful byproducts.[1][2] For instance, a safety data sheet for the similar compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine indicates it is an acute toxin (if swallowed, in contact with skin, or inhaled), a skin irritant, and a serious eye irritant.[4] Therefore, it is imperative to handle this compound with the same level of caution.

Inferred Hazard Classification:

Hazard ClassClassification Rationale
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin, based on structurally similar compounds.[4]
Skin/Eye Irritant Likely to cause skin and serious eye irritation upon contact.[4][5]
Environmental Hazard Chlorinated organic compounds can be persistent and harmful to aquatic life.[1]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. This workflow is designed to be a self-validating system, with clear decision points to ensure that all waste is handled appropriately.

Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4][5] Adherence to proper PPE is non-negotiable.

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[6]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A lab coat is mandatory. For larger quantities of waste, consider an impervious apron.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate organic vapor cartridge.[4]

Step 2: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] this compound waste should be categorized as halogenated organic waste .

Do NOT mix this waste with:

  • Acids or bases[8]

  • Oxidizing agents

  • Non-halogenated organic waste

This segregation prevents unintended chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[7][9]

Step 3: Waste Collection and Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or cracks.

  • Labeling: This is a critical step for safety and compliance.[7][8] Your waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), carefully place it in the designated container.

    • For solutions, pour the waste carefully into the container, avoiding splashes. Use a funnel if necessary.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be under the control of the laboratory personnel, away from general laboratory traffic, and in a location that minimizes the risk of a spill.

  • Contact EH&S: Once the waste container is full or you have completed the project, contact your institution's Environmental Health & Safety (EH&S) department or your designated waste management provider for pickup and final disposal.[9] They are trained and equipped to handle the transportation and ultimate destruction of hazardous chemical waste in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Under no circumstances should this compound or its solutions be disposed of down the drain. [10] This can lead to environmental contamination and damage to the wastewater treatment system.

Part 3: Visualizing the Disposal Process

To further clarify the disposal workflow, the following diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Halogenated Organic) ppe->characterize segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) characterize->segregate container Step 3: Select & Label Appropriate Waste Container segregate->container collect Collect Waste in Container (Do not overfill) container->collect storage Step 4: Store in Satellite Accumulation Area (SAA) collect->storage contact_ehs Contact EH&S for Pickup and Final Disposal storage->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Emergency Procedures - Planning for the Unexpected

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.

  • Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Large Spill: Evacuate the area and alert your laboratory supervisor and EH&S department immediately.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is a cornerstone of scientific integrity and ensures that our pursuit of knowledge does not come at the cost of our health or the environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.